Phosphine oxide, tripropyl-
Description
The exact mass of the compound Tripropylphosphine oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phosphine oxide, tripropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine oxide, tripropyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dipropylphosphorylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21OP/c1-4-7-11(10,8-5-2)9-6-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSAFILJOCMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061732 | |
| Record name | Phosphine oxide, tripropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1496-94-2 | |
| Record name | Tripropylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1496-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripropylphosphine oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001496942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripropylphosphine oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine oxide, tripropyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine oxide, tripropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripropylphosphine oxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ4XT573VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
tripropylphosphine oxide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Tripropylphosphine Oxide
For researchers, scientists, and professionals in drug development, a thorough understanding of the synthesis and characterization of key reagents is paramount. Tripropylphosphine oxide, a member of the phosphine oxide family, serves as a valuable building block and ligand in various chemical transformations. This technical guide provides a detailed overview of its synthesis and comprehensive characterization data.
Tripropylphosphine oxide is a white, crystalline solid at room temperature, characterized by the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁OP | [1][2] |
| Molecular Weight | 176.24 g/mol | [1][2] |
| CAS Number | 1496-94-2 | [1][2] |
| Melting Point | 38-39 °C | [1][3] |
| Boiling Point | 70-71 °C @ 7 Torr 280-282 °C @ 760 Torr (Atmospheric Pressure) | [1][3] |
| Density | 0.8473 g/cm³ @ 20 °C 0.875 g/cm³ | [1][3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in many organic solvents. | |
| Moisture Sensitivity | Moisture sensitive | [3] |
Synthesis of Tripropylphosphine Oxide
The most common and direct route for the synthesis of tripropylphosphine oxide is the oxidation of its precursor, tripropylphosphine.
Synthesis of the Precursor: Tripropylphosphine
A common method for the synthesis of tripropylphosphine involves the reaction of a Grignard reagent with phosphorus trichloride.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, magnesium turnings are placed. A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically refluxed to ensure complete formation of propylmagnesium bromide.
-
Reaction with Phosphorus Trichloride: The Grignard solution is cooled in an ice bath, and a solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time and then hydrolyzed by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by distillation, and the resulting crude tripropylphosphine is purified by vacuum distillation.
Oxidation of Tripropylphosphine to Tripropylphosphine Oxide
The oxidation of tripropylphosphine to tripropylphosphine oxide is typically achieved using an oxidizing agent such as hydrogen peroxide.
Experimental Protocol:
A general method for the oxidation of tertiary phosphines using hydrogen peroxide is as follows[4]:
-
Reaction Setup: Tripropylphosphine is dissolved in a suitable organic solvent, such as dichloromethane or toluene, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Oxidant: The solution is cooled in an ice bath, and a 35% aqueous solution of hydrogen peroxide is added dropwise with efficient stirring. The reaction is exothermic and the temperature should be maintained below a certain threshold (e.g., 10 °C).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting tripropylphosphine is completely consumed.
-
Work-up: Upon completion, the reaction mixture is washed with water to remove excess hydrogen peroxide. The organic layer is then washed with a saturated solution of sodium sulfite to decompose any remaining peroxides, followed by a wash with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude tripropylphosphine oxide can be purified by recrystallization from a suitable solvent system (e.g., hexane or diethyl ether) or by vacuum distillation[5].
It is important to note that phosphine oxides can form stable adducts with hydrogen peroxide. These adducts can be decomposed by drying the product with molecular sieves or by azeotropic distillation with a suitable solvent[4].
Characterization of Tripropylphosphine Oxide
The structure and purity of the synthesized tripropylphosphine oxide are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Typical Chemical Shift (δ) Range | Description |
| ³¹P NMR | ~ +30 to +40 ppm | The ³¹P NMR spectrum is the most definitive method for confirming the formation of the phosphine oxide. The chemical shift for trialkylphosphine oxides typically appears in the range of +30 to +40 ppm, a significant downfield shift from the corresponding trialkylphosphine (which is typically in the negative ppm range)[6]. A single peak in this region is indicative of a pure product. |
| ¹H NMR | ~ 0.9-1.8 ppm | The ¹H NMR spectrum will show signals corresponding to the propyl groups. A typical pattern would include a triplet for the terminal methyl (CH₃) protons, a multiplet for the central methylene (CH₂) protons, and another multiplet for the methylene protons adjacent to the phosphorus atom. |
| ¹³C NMR | ~ 15-30 ppm | The ¹³C NMR spectrum will display three distinct signals for the three carbon atoms of the propyl chain. The carbon atom directly bonded to the phosphorus will show coupling to the phosphorus nucleus (J-coupling). |
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of tripropylphosphine oxide is the strong absorption band corresponding to the P=O stretching vibration.
| Vibrational Mode | Typical Wavenumber Range | Description |
| P=O Stretch | ~ 1150 - 1250 cm⁻¹ | This is a very strong and sharp absorption band that is characteristic of the phosphoryl group. The exact position of this band can be influenced by the electronic effects of the substituents on the phosphorus atom[6]. The presence of a strong band in this region is a clear indication of the successful oxidation of the phosphine to the phosphine oxide. |
| C-H Stretch | ~ 2850 - 3000 cm⁻¹ | These bands correspond to the stretching vibrations of the C-H bonds in the propyl groups. |
| C-H Bend | ~ 1375 - 1465 cm⁻¹ | These absorptions are due to the bending vibrations of the C-H bonds. |
Visualizing the Synthesis and Characterization Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and characterization processes for tripropylphosphine oxide.
Caption: General workflow for the synthesis of tripropylphosphine oxide.
Caption: Logical flow for the characterization of tripropylphosphine oxide.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Phosphine oxide, tripropyl- | C9H21OP | CID 73898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. CN103788129B - A kind of preparation method of trialkylphosphine oxide - Google Patents [patents.google.com]
- 6. Phosphine oxide, tripropyl- | 1496-94-2 | Benchchem [benchchem.com]
An In-depth Technical Guide to Tripropylphosphine Oxide: Molecular Structure and Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of tripropylphosphine oxide. Detailed experimental protocols for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy are also presented.
Core Molecular Information
Tripropylphosphine oxide is an organophosphorus compound with the chemical formula C9H21OP.[1][2] It belongs to the class of phosphine oxides, which are characterized by a phosphoryl group (P=O). The molecule consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three propyl groups.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Reference |
| Molecular Formula | C9H21OP | [1][2] |
| Molecular Weight | 176.24 g/mol | [1] |
| CAS Number | 1496-94-2 | [1][2] |
| IUPAC Name | Tripropylphosphane oxide | |
| Synonyms | Tri-n-propylphosphine oxide, TPPO | [1][2] |
| Melting Point | 39 °C | [3] |
Molecular Structure and Crystallography
The three-dimensional arrangement of atoms in tripropylphosphine oxide has been determined by X-ray crystallography. The phosphorus atom is at the center of a tetrahedral geometry, bonded to the oxygen and the three carbon atoms of the propyl chains.
At present, specific, publicly available crystallographic information files (CIF) containing detailed bond lengths and angles for tripropylphosphine oxide (COD IDs: 7011520 and 7055704) require specialized database access to retrieve the full dataset. For illustrative purposes, the general structural features are depicted below.
Mandatory Visualization: Molecular Structure
Caption: Ball-and-stick model of tripropylphosphine oxide.
Experimental Protocols
Synthesis of Tripropylphosphine Oxide
The synthesis of tripropylphosphine oxide is typically achieved through the oxidation of its precursor, tripropylphosphine. While various oxidizing agents can be employed, a common and effective method involves the use of hydrogen peroxide.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of tripropylphosphine oxide.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tripropylphosphine (1 equivalent) in a suitable solvent such as acetone or ethanol at 0°C under a nitrogen atmosphere.
-
Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. To the residue, add water and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tripropylphosphine oxide. Further purification can be achieved by recrystallization or column chromatography.
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of tripropylphosphine oxide. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.
Table 2: Predicted NMR Spectroscopic Data for Tripropylphosphine Oxide
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) (Hz) |
| ³¹P | 30 - 40 | Singlet | - |
| ¹H (α-CH₂) | 1.5 - 1.7 | Multiplet | |
| ¹H (β-CH₂) | 1.4 - 1.6 | Multiplet | |
| ¹H (γ-CH₃) | 0.9 - 1.0 | Triplet | ~7 |
| ¹³C (α-CH₂) | 28 - 30 | ||
| ¹³C (β-CH₂) | 16 - 18 | ||
| ¹³C (γ-CH₃) | 15 - 17 |
Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and other experimental conditions.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Prepare a solution of tripropylphosphine oxide (5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans is typically required.
-
³¹P NMR Spectroscopy: Acquire the phosphorus-31 NMR spectrum. This nucleus is highly sensitive, and spectra can be obtained relatively quickly. A spectral width of around 100 ppm centered at approximately 35 ppm is a suitable starting point. Use an external standard of 85% H₃PO₄ for referencing.
Logical Relationship: Spectroscopic Data Interpretation
Caption: Logical flow for structure confirmation using NMR data.
References
CAS number for tripropylphosphine oxide
An In-depth Technical Guide to Tripropylphosphine Oxide
CAS Number: 1496-94-2[1]
This technical guide provides a comprehensive overview of tripropylphosphine oxide, a member of the trialkylphosphine oxide family. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the properties, synthesis, and potential applications of this compound. While tripropylphosphine oxide is less documented in scientific literature compared to its aryl-substituted counterpart, triphenylphosphine oxide (TPPO), this guide consolidates the available information to serve as a valuable technical resource.
Chemical and Physical Properties
Tripropylphosphine oxide is an organophosphorus compound with the chemical formula C9H21OP.[1] It is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three propyl groups. The polar P=O bond imparts a high dipole moment to the molecule, influencing its physical and chemical properties.
The available quantitative data for tripropylphosphine oxide is summarized in the table below. It is important to note that extensive experimental data for this specific compound is limited.
| Property | Value | Source |
| CAS Registry Number | 1496-94-2 | [1] |
| Molecular Formula | C9H21OP | [1] |
| Molecular Weight | 176.24 g/mol | [1] |
| IUPAC Name | 1-dipropylphosphorylpropane | [1] |
Synthesis of Trialkylphosphine Oxides
A general and widely applicable method for the synthesis of trialkylphosphine oxides, including tripropylphosphine oxide, involves a two-step process. The first step is the formation of a Grignard reagent from an alkyl halide, which then reacts with phosphorus trichloride to form a trialkylphosphine. The subsequent step is the oxidation of the trialkylphosphine to the corresponding trialkylphosphine oxide.[2]
Experimental Protocol: General Synthesis of Trialkylphosphine Oxides
Step 1: Synthesis of Trialkylphosphine via Grignard Reaction
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small amount of an alkyl halide (e.g., 1-bromopropane for the synthesis of tripropylphosphine) dissolved in a suitable anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
Cool the Grignard reagent in an ice bath.
-
Slowly add a solution of phosphorus trichloride in the same anhydrous ether solvent to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction mixture is then worked up by carefully adding a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent.
-
The organic layer containing the trialkylphosphine is separated, and the aqueous layer is extracted with the ether solvent.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude trialkylphosphine.
Step 2: Oxidation of Trialkylphosphine to Trialkylphosphine Oxide
-
Dissolve the crude trialkylphosphine in a suitable solvent such as dichloromethane or acetone.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as hydrogen peroxide or air/oxygen, to the solution.[3] The oxidation of trialkylphosphines with air is often spontaneous at room temperature.[3]
-
Monitor the reaction by an appropriate method (e.g., TLC or GC) until the starting trialkylphosphine is no longer present.
-
Upon completion, the reaction mixture is worked up to remove any excess oxidizing agent and byproducts.
-
The solvent is removed under reduced pressure to yield the crude trialkylphosphine oxide, which can be further purified by crystallization or chromatography.
Applications
While specific applications for tripropylphosphine oxide are not extensively documented, the broader class of trialkylphosphine oxides has established uses in several areas of chemistry and industry.
Solvent Extraction
Trialkylphosphine oxides are effective extractants for a variety of metal ions and acids. Their utility in solvent extraction is attributed to the strong Lewis basicity of the phosphoryl oxygen, which can coordinate to metal cations and proton donors. For instance, trioctylphosphine oxide (TOPO) is widely used for the extraction and separation of uranium and other metal ions from ore leachates.[4] Trialkylphosphine oxides have also been investigated for the extraction of phosphoric acid and for the removal of fluoride from aqueous systems.[5][6] It is plausible that tripropylphosphine oxide could be employed in similar solvent extraction processes.
Nanoparticle Synthesis
Long-chain trialkylphosphine oxides, such as TOPO, are indispensable in the high-temperature synthesis of high-quality nanocrystals.[4] They act as high-boiling point solvents and capping agents, controlling the growth and stability of the nanoparticles.[4]
Analytical Data
Limited analytical data is publicly available for tripropylphosphine oxide. The PubChem database provides some information on its GC-MS fragmentation.
| m/z | Relative Intensity |
| 106 | 100 |
| 134 | 80 |
| 115541 | Main library |
Data from PubChem CID 73898[1]
Visualizations
Synthesis Workflow for Trialkylphosphine Oxides
The following diagram illustrates the general workflow for the synthesis of trialkylphosphine oxides.
Caption: General synthesis workflow for trialkylphosphine oxides.
References
- 1. Phosphine oxide, tripropyl- | C9H21OP | CID 73898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103788129B - A kind of preparation method of trialkylphosphine oxide - Google Patents [patents.google.com]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Spectral Data of Tripropylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for tripropylphosphine oxide. The information is compiled from various sources to offer a comprehensive resource for the characterization and analysis of this organophosphorus compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tripropylphosphine oxide. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.
¹H NMR Spectral Data
The ¹H NMR spectrum of tripropylphosphine oxide exhibits signals corresponding to the three propyl chains attached to the phosphorus atom. The protons on each propyl group are chemically distinct due to their proximity to the phosphoryl group, leading to separate signals for the α, β, and γ carbons.
| Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| α-CH₂ | ~1.5 - 1.7 | Multiplet | |
| β-CH₂ | ~1.4 - 1.6 | Multiplet | |
| γ-CH₃ | ~0.9 | Triplet |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon of the propyl chain will give a distinct signal.
| Assignment | Chemical Shift (δ) (ppm) |
| α-C | ~28 - 30 |
| β-C | ~16 - 18 |
| γ-C | ~15 - 17 |
Note: The α-carbon is directly attached to the phosphorus atom and its chemical shift is influenced by the electronegativity of the phosphoryl group.
³¹P NMR Spectral Data
³¹P NMR is particularly useful for characterizing organophosphorus compounds. For trialkylphosphine oxides, the phosphorus atom is in the +5 oxidation state.
| Nucleus | Chemical Shift (δ) (ppm) |
| ³¹P | ~30 - 40 |
Note: The chemical shift is referenced to an external standard of 85% H₃PO₄. The observed range is characteristic for trialkylphosphine oxides.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption band for tripropylphosphine oxide is the P=O stretching vibration.
| Frequency (cm⁻¹) | Assignment | Intensity |
| ~2960, ~2870 | C-H stretching (alkyl) | Strong |
| ~1465 | C-H bending (alkyl) | Medium |
| ~1150 - 1250 | P=O stretching | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. The molecular weight of tripropylphosphine oxide (C₉H₂₁OP) is 176.24 g/mol .
Key Fragments:
| m/z | Proposed Fragment |
| 176 | [M]⁺ (Molecular Ion) |
| 134 | [M - C₃H₆]⁺ |
| 106 | [M - C₅H₁₀]⁺ |
| 91 | [P(O)(C₃H₇)]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-20 mg of tripropylphosphine oxide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
For ³¹P NMR, an external standard of 85% H₃PO₄ in a sealed capillary can be used for referencing.
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
³¹P NMR: Acquire the spectrum with proton decoupling. The chemical shifts are reported relative to the external standard.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR:
-
Ensure the ATR crystal is clean.
-
Place a small drop of neat tripropylphosphine oxide directly onto the crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of tripropylphosphine oxide (e.g., 1-10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.
-
The compound is separated on a suitable capillary column (e.g., a non-polar column like DB-5).
-
The eluent from the GC is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode.
-
The mass spectrum is recorded over a suitable m/z range.
Visualizations
Caption: Workflow for the spectral analysis of tripropylphosphine oxide.
Caption: Proposed mass fragmentation pathway of tripropylphosphine oxide.
Tripropylphosphine Oxide: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of tripropylphosphine oxide, specifically its melting and boiling points. This document is intended to be a resource for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in their work.
Core Physicochemical Data
The melting and boiling points are critical parameters for the handling, purification, and application of any chemical compound. For tripropylphosphine oxide, these values have been experimentally determined and are summarized below.
| Property | Value | Conditions |
| Melting Point | 38 °C | Not specified |
| Boiling Point | 70-71 °C | at 7 Torr |
Experimental Determination Protocols
The precise determination of melting and boiling points is fundamental to characterizing a pure substance. While the specific experimental records for tripropylphosphine oxide are detailed in the cited literature, the following outlines the general, well-established methodologies used for such determinations.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[1][2][3][4]
General Protocol:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end.[1]
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus.[2]
-
Heating: The sample is heated at a slow, controlled rate, typically around 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[2]
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.[1] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[2][3]
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is highly dependent on pressure.
General Protocol (Capillary Method):
-
Sample Preparation: A small volume of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[5][6][7]
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, similar to that used for melting point determination.[5][7]
-
Heating and Observation: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled. The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7]
-
Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6] At this point, the vapor pressure of the liquid equals the external atmospheric pressure.
Synthesis Workflow
Tripropylphosphine oxide is typically synthesized through the oxidation of its precursor, tripropylphosphine. This process represents a fundamental transformation in organophosphorus chemistry. The logical workflow for a representative synthesis is depicted below.
Caption: Logical workflow for the synthesis of tripropylphosphine oxide via oxidation.
References
In-depth Technical Guide on the Thermodynamic Properties of Tripropylphosphine Oxide
A comprehensive review of available data and methodologies for researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the thermodynamic properties of tripropylphosphine oxide. A thorough investigation of publicly available scientific literature and databases reveals a significant gap in the experimental and computational data for this specific compound. Key thermodynamic parameters such as the standard enthalpy of formation, standard molar entropy, and specific heat capacity have not been extensively measured or reported.
While direct data for tripropylphosphine oxide is unavailable, this guide provides a detailed framework and illustrative example using the well-characterized analogue, triphenylphosphine oxide (TPPO) . The methodologies and data presentation formats outlined herein are directly applicable to the future study and characterization of tripropylphosphine oxide.
Thermodynamic Properties of Tripropylphosphine Oxide: Current Status
An exhaustive search of scientific databases, including the NIST Chemistry WebBook, has yielded minimal thermodynamic data for tri-n-propylphosphine oxide. The available information is limited to basic physical properties and identifiers. There is a notable absence of experimentally determined or computationally calculated values for its core thermodynamic properties.
One key historical publication, "Thermochemistry of organophosphorus compounds. Part II. Triethyl phosphate, tripropylphosphine oxide, and tributylphosphine oxide" by C. L. Chernick and H. A. Skinner (1956), was identified but its specific quantitative findings for tripropylphosphine oxide could not be accessed for this review.
Given this data scarcity, the following sections will focus on the thermodynamic properties of triphenylphosphine oxide as a well-documented proxy. The experimental techniques and theoretical approaches described are standard and would be the methods of choice for determining the corresponding properties of tripropylphosphine oxide.
Thermodynamic Properties of Triphenylphosphine Oxide (TPPO)
Triphenylphosphine oxide is a structurally related organophosphorus compound for which extensive and reliable thermodynamic data are available. These data are crucial for understanding its stability, reactivity, and behavior in chemical processes.
Quantitative Thermodynamic Data
The following tables summarize the key thermodynamic properties of triphenylphosphine oxide in the solid phase.
Table 1: Standard Molar Enthalpy of Formation of Solid Triphenylphosphine Oxide
| Property | Value | Units | Reference |
| Standard Molar Enthalpy of Formation (ΔfH°solid) | -143.5 ± 4.2 | kJ/mol | [NIST WebBook] |
Table 2: Standard Molar Entropy and Heat Capacity of Solid Triphenylphosphine Oxide
| Property | Value | Units | Temperature (K) | Reference |
| Standard Molar Entropy (S°solid) | 338.9 ± 4.2 | J/mol·K | 298.15 | [NIST WebBook] |
| Molar Heat Capacity (Cp,solid) | 317 | J/mol·K | 298.15 | [1] |
| Molar Heat Capacity (Cp,solid) | 339 | J/mol·K | 314 | [NIST WebBook] |
| Molar Heat Capacity (Cp,solid) | 470 | J/mol·K | 298 | [NIST WebBook] |
Table 3: Phase Change Thermodynamics of Triphenylphosphine Oxide
| Property | Value | Units | Temperature (K) | Reference |
| Enthalpy of Fusion (ΔfusH) | 24.22 | kJ/mol | 431.9 | [NIST WebBook] |
| Enthalpy of Fusion (ΔfusH) | 23.4 | kJ/mol | 429.6 | [NIST WebBook] |
| Entropy of Fusion (ΔfusS) | 56.08 | J/mol·K | 431.9 | [NIST WebBook] |
| Enthalpy of Sublimation (ΔsubH) | 131 ± 2 | kJ/mol | 399 | [NIST WebBook] |
Experimental Protocols for Thermodynamic Data Determination
The determination of the thermodynamic properties of organophosphorus compounds like tripropylphosphine oxide and triphenylphosphine oxide relies on precise calorimetric techniques. The primary method for determining the enthalpy of formation is static-bomb combustion calorimetry .
Combustion Calorimetry Protocol for Solid Organophosphorus Compounds
This protocol outlines the general steps involved in determining the standard enthalpy of combustion, from which the standard enthalpy of formation is calculated.
-
Sample Preparation: A precisely weighed pellet of the purified solid organophosphorus compound (e.g., triphenylphosphine oxide) is placed in a crucible within a combustion bomb. A known mass of a combustion aid, such as benzoic acid, may be added to ensure complete combustion. A fuse wire is connected to an ignition system.
-
Bomb Assembly and Charging: The crucible is placed in the combustion bomb. A small, known amount of distilled water is added to the bomb to ensure that the phosphoric acid produced is of a definite concentration. The bomb is then sealed and charged with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in a calorimeter. The calorimeter is equipped with a high-precision thermometer to monitor the temperature change of the water.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.
-
Analysis of Combustion Products: After the combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed to determine the extent of combustion and to correct for the formation of any side products, such as nitric acid from residual nitrogen in the bomb. The concentration of the phosphoric acid formed is also determined.
-
Calculation of Enthalpy of Combustion: The heat capacity of the calorimeter system (the energy equivalent) is determined in separate experiments using a standard substance with a known heat of combustion, typically benzoic acid. The heat of combustion of the sample is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter.
-
Calculation of Standard Enthalpy of Formation: The standard enthalpy of formation of the compound is calculated from its standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (carbon dioxide, water, and aqueous phosphoric acid).
The following diagram illustrates the workflow for determining the standard enthalpy of formation using combustion calorimetry.
Signaling Pathways and Reaction Mechanisms
Currently, there is no specific information available in the scientific literature detailing the involvement of tripropylphosphine oxide in biological signaling pathways. For triphenylphosphine oxide, it is primarily known as a stable byproduct of common organic reactions such as the Wittig, Staudinger, and Mitsunobu reactions. While it can act as a ligand in coordination chemistry, its role in defined biological signaling cascades is not well-established.
The following diagram illustrates the logical relationship in the formation of triphenylphosphine oxide as a byproduct in the Wittig reaction.
Conclusion and Future Directions
This technical guide highlights the significant lack of publicly available thermodynamic data for tripropylphosphine oxide. To advance the understanding of this compound for applications in research and development, it is imperative that its fundamental thermodynamic properties are determined. The experimental protocols for combustion calorimetry, as detailed in this guide for triphenylphosphine oxide, provide a clear roadmap for obtaining the standard enthalpy of formation of tripropylphosphine oxide. Furthermore, computational chemistry approaches, such as Density Functional Theory (DFT), could be employed to predict its thermodynamic properties. The establishment of a reliable set of thermodynamic data for tripropylphosphine oxide will be a valuable resource for the scientific community.
References
Tripropylphosphine Oxide: A Technical Guide to its Discovery and Historical Background
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylphosphine oxide ((C₃H₇)₃PO, or TPPO) is an organophosphorus compound belonging to the class of phosphine oxides. These compounds are characterized by a tetrahedral phosphorus center double-bonded to an oxygen atom and single-bonded to three organic substituents. While less ubiquitous in literature than its aryl counterpart, triphenylphosphine oxide, tripropylphosphine oxide and its alkyl analogs serve as important reagents and possess properties that make them valuable in various chemical applications, including as ligands in coordination chemistry and as extractants in separation processes. This guide provides an in-depth look into the historical synthesis, key properties, and foundational applications of tripropylphosphine oxide.
Discovery and Historical Context
The first documented characterization of tripropylphosphine oxide appears in the Soviet chemical literature in the early 1960s. A 1960 publication by Levchenko, E. S. in Zhurnal Obshchei Khimii (Journal of General Chemistry of the USSR) is cited as a primary source for its melting point.[1] This was followed by a 1961 paper by Petrov, K. A. in the same journal, which provided data on its boiling point and density.[1]
These early reports suggest that the synthesis and characterization of a range of aliphatic phosphine oxides were part of broader explorations into organophosphorus chemistry during that period. The primary synthetic routes to trialkylphosphine oxides, which would have been employed at the time, traditionally involved a two-step process:
-
Formation of the Trialkylphosphine: The creation of the phosphorus-carbon bonds is the crucial first step. The Grignard reaction, a robust and well-established method for forming carbon-carbon and carbon-heteroatom bonds, was a common approach. This involves reacting a phosphorus halide, typically phosphorus trichloride (PCl₃), with an alkylmagnesium halide.
-
Oxidation: The resulting trialkylphosphine is then oxidized to the corresponding phosphine oxide. Trialkylphosphines are susceptible to oxidation, sometimes even by atmospheric oxygen.[2][3] For a more controlled and efficient conversion, oxidizing agents like hydrogen peroxide are typically used.[3]
This Grignard-based pathway represents a classic and historically significant method for the preparation of tripropylphosphine oxide and other simple trialkylphosphine oxides.
Physicochemical Properties
The fundamental physical and chemical properties of tripropylphosphine oxide are summarized below. These data are critical for its application in synthesis, separations, and materials science.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₁OP | |
| CAS Number | 1496-94-2 | [1] |
| Melting Point | 38 °C | [1] |
| Boiling Point | 70-71 °C @ 7 Torr | [1] |
| Density | 0.8473 g/cm³ @ 20 °C | [1] |
Experimental Protocols
While the original detailed protocols from the 1960s are not readily accessible, the following section provides a representative methodology for the synthesis of tripropylphosphine oxide based on the historically significant Grignard reaction followed by oxidation. This protocol is adapted from general procedures for the synthesis of trialkylphosphine oxides.
Synthesis of Tripropylphosphine Oxide via Grignard Reagent
This synthesis is a two-step process.
Step 1: Synthesis of Tripropylphosphine
-
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Anhydrous diethyl ether
-
Phosphorus trichloride (PCl₃)
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
All glassware must be rigorously dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
Prepare the Grignard reagent: In a three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings.
-
Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the stirred, cooled Grignard reagent. The molar ratio of Grignard reagent to PCl₃ should be at least 3:1.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction is then quenched by the careful, slow addition of an aqueous solution (e.g., saturated ammonium chloride).
-
The organic layer containing the tripropylphosphine is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure to yield crude tripropylphosphine.
-
Step 2: Oxidation of Tripropylphosphine to Tripropylphosphine Oxide
-
Materials:
-
Crude tripropylphosphine from Step 1
-
Acetone or another suitable solvent
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
-
Procedure:
-
Dissolve the crude tripropylphosphine in a suitable solvent like acetone.
-
Cool the solution in an ice bath.
-
Add hydrogen peroxide (30%) dropwise to the stirred solution. This reaction is highly exothermic and the temperature should be carefully controlled.
-
After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
The solvent and water are removed under reduced pressure.
-
The resulting crude tripropylphosphine oxide can be purified by distillation under vacuum or by recrystallization from a suitable solvent.
-
Logical and Experimental Workflows
The synthesis of tripropylphosphine oxide can be visualized as a sequential workflow, starting from basic reagents and proceeding through key intermediates to the final product.
Caption: Synthetic workflow for tripropylphosphine oxide via the Grignard route.
Historical and Modern Applications
While specific documentation on the early applications of tripropylphosphine oxide is sparse, its utility can be inferred from the well-established applications of homologous trialkylphosphine oxides (TAPOs), such as tributylphosphine oxide (TBPO) and trioctylphosphine oxide (TOPO).
-
Solvent Extraction and Hydrometallurgy: One of the most significant applications of TAPOs is in liquid-liquid extraction. The polar P=O bond acts as an excellent Lewis base, allowing it to coordinate strongly with metal ions. This property has been widely exploited in hydrometallurgy for the extraction and separation of various metals, including uranium, thorium, and rare-earth elements from ore leachates and nuclear waste streams.[3] It is highly probable that tripropylphosphine oxide was investigated for similar purposes in early studies of solvent extraction agents.
-
Coordination Chemistry: As a ligand, tripropylphosphine oxide can coordinate to a variety of metal centers. The steric and electronic properties of the propyl groups influence the stability and reactivity of the resulting metal complexes. These complexes can find applications in catalysis and materials science.
-
Reagent in Organic Synthesis: While not as common as its triphenyl counterpart, tripropylphosphine oxide can act as a catalyst or promoter in certain organic transformations due to the Lewis basicity of its oxygen atom.
For professionals in drug development, while tripropylphosphine oxide itself is not a therapeutic agent, its role as a ligand or extraction agent can be relevant in the synthesis and purification of active pharmaceutical ingredients (APIs) and their intermediates, particularly where metal-catalyzed steps or complex separation challenges are involved.
Conclusion
The discovery and initial characterization of tripropylphosphine oxide trace back to the early 1960s in the Soviet Union, emerging from foundational research in organophosphorus chemistry. Its synthesis has historically relied on classic organometallic techniques, most notably the Grignard reaction to form the precursor tripropylphosphine, followed by a straightforward oxidation. Although detailed historical records of its specific applications are limited, its properties place it firmly within the versatile class of trialkylphosphine oxides, with significant potential and established use in solvent extraction and coordination chemistry. For modern researchers, tripropylphosphine oxide remains a compound of interest as a ligand and extractant with a distinct steric and electronic profile compared to other members of its class.
References
Tripropylphosphine Oxide: A Technical Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for tripropylphosphine oxide. Due to the limited availability of comprehensive safety studies specifically for tripropylphosphine oxide, this guide synthesizes available data and incorporates general safety protocols for phosphine oxides. Professionals handling this compound should exercise caution and adhere to rigorous safety standards.
Chemical and Physical Properties
The following table summarizes the known physical and chemical properties of tripropylphosphine oxide.
| Property | Value |
| Molecular Formula | C₉H₂₁OP |
| Molecular Weight | 176.24 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 39 °C |
| Boiling Point | 280-282 °C |
| Flash Point | 131.3 °C |
| Density | 0.875 g/cm³ |
| Vapor Pressure | 0.003 mmHg at 25°C |
| Refractive Index | 1.417 |
| Sensitivity | Moisture sensitive |
Hazard Identification and Toxicity Data
Handling and Storage Precautions
Proper handling and storage are crucial to ensure safety when working with tripropylphosphine oxide.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (see Section 7).
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Use non-sparking tools to prevent ignition.
-
Prevent the build-up of electrostatic charge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials and foodstuff containers.
-
As the compound is moisture-sensitive, store it under an inert atmosphere if possible.
First Aid Measures
In the event of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. |
Firefighting Measures
Suitable Extinguishing Media:
-
Dry chemical
-
Carbon dioxide
-
Alcohol-resistant foam
Firefighting Procedures:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.
-
In the event of a fire, evacuate the area and fight the fire from a safe distance.
Accidental Release Measures
In case of a spill or accidental release, follow these procedures to mitigate the hazard.
Personal Precautions:
-
Avoid dust formation.
-
Avoid breathing vapors, mist, or gas.
-
Avoid contact with skin and eyes.
-
Use personal protective equipment, including chemical-impermeable gloves.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Evacuate personnel to a safe area.
-
Keep people away from and upwind of the spill.
Environmental Precautions:
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not let the chemical enter drains. Discharge into the environment must be avoided.
Containment and Cleaning Up:
-
Contain the spill and collect the material for disposal.
-
Place the collected material in a suitable, closed container.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is recommended when handling tripropylphosphine oxide:
| Protection Type | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Wear chemical-resistant gloves and protective clothing. |
| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, use a NIOSH-approved respirator. |
Visual Guide: Chemical Spill Response Workflow
The following diagram outlines a general workflow for responding to a chemical spill.
Caption: A flowchart illustrating the general steps for responding to a chemical spill.
Methodological & Application
Application Notes and Protocols: Tripropylphosphine Oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylphosphine oxide (TPPO) is an organophosphorus compound with the chemical formula (CH₃CH₂CH₂)₃PO. While not as extensively documented in organic synthesis literature as its triphenyl analogue, its properties as a trialkylphosphine oxide suggest a range of potential applications. This document provides an overview of its synthesis, physical properties, and likely applications based on the general reactivity of trialkylphosphine oxides. The protocols provided are representative and may require optimization for specific substrates and reaction conditions.
Physical and Chemical Properties
Tripropylphosphine oxide is a moisture-sensitive crystalline solid at room temperature. Its physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1496-94-2 | [1][2] |
| Molecular Formula | C₉H₂₁OP | [2] |
| Molecular Weight | 176.24 g/mol | [2] |
| Melting Point | 38-39 °C | [3] |
| Boiling Point | 70-71 °C @ 7 Torr | [1] |
| Density | 0.875 g/cm³ | [3] |
| Appearance | White crystalline solid | [3] |
| Solubility | Moisture sensitive | [3] |
Applications in Organic Synthesis
Based on the known chemistry of phosphine oxides, the primary applications of tripropylphosphine oxide in organic synthesis are expected to be as a ligand in transition metal catalysis and as a metal extractant.
Ligand in Transition Metal Catalysis
Trialkylphosphine oxides can function as stabilizing ligands for transition metal catalysts, particularly in palladium-catalyzed cross-coupling reactions.[4] The oxygen atom of the phosphine oxide can coordinate to the metal center, preventing the aggregation and precipitation of the metal catalyst, thereby maintaining its catalytic activity.[4] This can lead to improved reaction rates and reproducible yields.[4]
Potential Advantages:
-
Air Stability: Unlike their corresponding trialkylphosphines, which are often air-sensitive, trialkylphosphine oxides are generally stable in air, making them easier to handle.
-
Enhanced Catalyst Longevity: By preventing catalyst decomposition, these ligands can prolong the active lifetime of the catalyst in a reaction mixture.[4]
A general workflow for utilizing tripropylphosphine oxide as a ligand is presented below.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Phosphine oxide, tripropyl- | C9H21OP | CID 73898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
Tripropylphosphine Oxide as a Ligand in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylphosphine oxide (TPPO) is an organophosphorus compound that, while less common in catalysis than its aryl-substituted counterpart, triphenylphosphine oxide, serves as a valuable ligand in specific applications. Its utility is most prominently documented in the field of materials science, particularly in the synthesis of semiconductor nanocrystals where it functions as a coordinating ligand to control nanoparticle growth and stability. In the broader context of catalysis, phosphine oxides are recognized for their ability to act as stabilizing ligands for metal catalysts, particularly in palladium-catalyzed cross-coupling reactions.[1][2] This document provides an overview of the known applications of tripropylphosphine oxide as a ligand, with a focus on nanoparticle synthesis, and includes a detailed experimental protocol.
Application in Nanoparticle Synthesis
Tripropylphosphine oxide is a key reagent in the synthesis of high-quality semiconductor nanocrystals, such as cadmium selenide (CdSe) quantum dots. In this context, it acts as a coordinating solvent and a capping ligand. The lone pair of electrons on the oxygen atom coordinates to the surface of the growing nanocrystals, influencing their size, shape, and optical properties. The propyl chains provide steric hindrance, preventing aggregation and ensuring the colloidal stability of the nanoparticles.
Experimental Protocol: Synthesis of CdSe Quantum Dots Using Tripropylphosphine Oxide
This protocol is adapted from established methods for the synthesis of semiconductor nanocrystals.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
Tripropylphosphine (TPP)
-
Tripropylphosphine oxide (TPPO)
-
Octadecene (ODE)
-
Stearic acid
-
Argon (Ar) gas supply
-
Schlenk line and glassware
-
Heating mantle with temperature controller
-
Syringes and needles
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
Preparation of Cadmium Precursor:
-
In a three-neck flask, combine CdO (e.g., 0.1 mmol), stearic acid (e.g., 0.4 mmol), and octadecene (e.g., 10 mL).
-
Heat the mixture to 150-180 °C under an argon atmosphere with vigorous stirring until the solution becomes clear and colorless, indicating the formation of cadmium stearate.
-
Further heat the solution to the desired injection temperature (e.g., 250-280 °C) and hold.
-
-
Preparation of Selenium Precursor:
-
In a separate vial inside a glovebox or under an inert atmosphere, dissolve selenium powder (e.g., 0.1 mmol) in tripropylphosphine (e.g., 1 mL). This forms a solution of tripropylphosphine selenide (TPPSe).
-
-
Nanocrystal Growth:
-
Once the cadmium precursor solution is stable at the target temperature, rapidly inject the TPPSe solution into the hot flask.
-
The reaction mixture will immediately change color, indicating the nucleation and growth of CdSe nanocrystals.
-
The reaction temperature and time will determine the final size of the quantum dots. Aliquots can be taken at different time points to monitor the growth via UV-Vis and photoluminescence spectroscopy.
-
-
Isolation and Purification:
-
After the desired reaction time, cool the reaction mixture to room temperature.
-
Add an excess of methanol to precipitate the CdSe quantum dots.
-
Centrifuge the mixture to collect the nanocrystals.
-
Discard the supernatant and redisperse the nanocrystal pellet in a minimal amount of anhydrous toluene.
-
Repeat the precipitation and redispersion steps two more times to ensure the removal of excess ligands and unreacted precursors.
-
The final product is a solution of tripropylphosphine oxide-capped CdSe quantum dots in toluene.
-
Workflow for CdSe Nanoparticle Synthesis:
Role in Homogeneous Catalysis
While specific, well-documented protocols for tripropylphosphine oxide as a primary ligand in homogeneous catalysis are scarce, the broader class of phosphine oxides is known to play a role in stabilizing metal catalysts.
Stabilizing Ligand in Palladium-Catalyzed Cross-Coupling
In palladium-catalyzed cross-coupling reactions, phosphine oxides can act as ancillary ligands that prevent the agglomeration and precipitation of palladium nanoparticles, which are often the active catalytic species.[2] The weak coordination of the phosphine oxide to the palladium center can help maintain a consistent concentration of the active catalyst throughout the reaction, leading to improved yields and reproducibility.[2] Although triphenylphosphine oxide is more commonly cited in this role, the fundamental electronic properties of the P=O bond suggest that tripropylphosphine oxide could function similarly. The more electron-donating nature of the propyl groups compared to phenyl groups might lead to stronger coordination to the metal center, potentially influencing the catalytic activity.
General Catalytic Cycle for a Pd-Catalyzed Cross-Coupling Reaction with a Phosphine Oxide Ligand:
Quantitative Data
Due to the limited number of studies focusing on tripropylphosphine oxide as a catalytic ligand, a comprehensive table of quantitative data comparing its performance across various reactions is not available in the current literature. Researchers interested in exploring the catalytic applications of TPPO would need to conduct systematic studies to generate such data.
Summary and Outlook
Tripropylphosphine oxide is a well-established ligand for the synthesis of high-quality semiconductor nanocrystals, where it plays a crucial role in controlling growth and providing stability. Its application as a ligand in homogeneous catalysis is less explored. Based on the known functions of other phosphine oxides, TPPO has the potential to act as a stabilizing ligand in various catalytic systems, particularly those involving palladium. The differing electronic and steric properties of the propyl groups compared to the more commonly studied aryl groups suggest that TPPO could offer unique advantages in certain catalytic transformations. Further research is needed to fully elucidate the scope and potential of tripropylphosphine oxide as a versatile ligand in catalysis.
References
Tripropylphosphine Oxide: Application Notes and Protocols for Metal Ion Extraction and Separation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylphosphine oxide (TPPO) is an organophosphorus compound with the formula O=P(CH₂CH₂CH₃)₃. As a member of the phosphine oxide family, its utility in coordination chemistry, particularly for the extraction and separation of metal ions, is of significant interest. The lone pair of electrons on the oxygen atom of the phosphoryl group (P=O) allows for the formation of stable complexes with a variety of metal ions. This property is harnessed in liquid-liquid extraction processes to selectively transfer metal ions from an aqueous phase to an organic phase.
While extensive research has been conducted on other phosphine oxides like triphenylphosphine oxide (TPPO) and trioctylphosphine oxide (TOPO), specific literature detailing the application of tripropylphosphine oxide is less abundant. However, the fundamental principles of its coordinating and extractive properties can be inferred from its structural analogues. These notes provide a generalized framework for the use of tripropylphosphine oxide in metal ion extraction, based on established protocols for similar phosphine oxide-based systems. Researchers should note that the provided protocols and data, derived from related compounds, will likely require optimization for specific applications with tripropylphosphine oxide.
Data Presentation
The following tables summarize quantitative data on the extraction of various metal ions using phosphine oxide extractants. This data is primarily drawn from studies on triphenylphosphine oxide and other trialkylphosphine oxides and should be considered as a starting point for developing protocols with tripropylphosphine oxide.
Table 1: Extraction Efficiency of Various Metal Ions with Phosphine Oxide Extractants
| Metal Ion | Extractant | Organic Solvent | Aqueous Phase Conditions | Extraction Efficiency (%) | Reference Compound |
| Uranium(VI) | 0.02 M TPPO | Toluene | pH not specified | 99 | Triphenylphosphine Oxide |
| Thorium(IV) | 0.04 M TPPO | Toluene | pH not specified | 97.5 | Triphenylphosphine Oxide |
| Thorium(IV) | 2.16x10⁻² M TPPO | Toluene | 5x10⁻³ M Sodium Salicylate, pH 2.5-3.25 | Quantitative | Triphenylphosphine Oxide |
| Lanthanum(III) | Trialkylphosphine Oxide | Kerosene | 2.6 M LaCl₃ | Varies (lower than Lu) | Heteroradical Trialkylphosphine Oxide |
| Lutetium(III) | Trialkylphosphine Oxide | Kerosene | 2.6 M LaCl₃ | Varies (higher than La) | Heteroradical Trialkylphosphine Oxide |
Table 2: Optimal Conditions for Uranium and Thorium Extraction using Triphenylphosphine Oxide
| Parameter | Uranium(VI) | Thorium(IV) |
| Extractant Concentration | 0.02 M | 0.04 M |
| Organic Solvent | Toluene | Toluene |
| Aqueous/Organic Phase Ratio | 4:1 | 4:1 |
| Shaking Time | 5 minutes | 4 minutes |
| Stripping Agent | 0.5 M HNO₃ | 2 M HNO₃ |
Experimental Protocols
The following are generalized experimental protocols for metal ion extraction using a phosphine oxide extractant like tripropylphosphine oxide. These protocols are based on common procedures found in the literature for related compounds and should be adapted and optimized for specific metal ions and experimental conditions.
Protocol 1: General Procedure for Solvent Extraction of a Metal Ion
Objective: To extract a target metal ion from an aqueous solution into an organic phase using tripropylphosphine oxide.
Materials:
-
Aqueous solution containing the metal ion of interest.
-
Tripropylphosphine oxide (solid or as a solution in a suitable organic solvent).
-
Organic solvent (e.g., toluene, kerosene, chloroform).
-
Separatory funnel.
-
pH meter and reagents for pH adjustment (e.g., HCl, NaOH).
-
Analytical instrument for metal ion quantification (e.g., ICP-MS, AAS).
Procedure:
-
Preparation of the Organic Phase: Prepare a solution of tripropylphosphine oxide of the desired concentration in the chosen organic solvent.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing the metal ion at a known concentration. Adjust the pH of the solution to the desired value using an appropriate acid or base.
-
Extraction: a. Place equal volumes of the aqueous and organic phases into a separatory funnel. b. Shake the funnel vigorously for a predetermined amount of time (e.g., 5-15 minutes) to ensure thorough mixing and facilitate the transfer of the metal-TPPO complex into the organic phase. c. Allow the phases to separate completely.
-
Phase Separation: Carefully drain the aqueous phase (bottom layer) and collect the organic phase (top layer).
-
Analysis: a. Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique. b. The concentration of the metal ion in the organic phase can be calculated by mass balance.
-
Calculation of Extraction Efficiency:
-
Extraction Efficiency (%) = [ (Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration ] * 100
-
Protocol 2: Stripping of the Metal Ion from the Organic Phase
Objective: To recover the extracted metal ion from the organic phase back into an aqueous solution.
Materials:
-
Organic phase containing the metal-tripropylphosphine oxide complex.
-
Stripping solution (e.g., a solution of a strong acid like HNO₃ or HCl).
-
Separatory funnel.
-
Analytical instrument for metal ion quantification.
Procedure:
-
Contacting with Stripping Solution: Place the organic phase containing the extracted metal ion into a separatory funnel with a fresh volume of the stripping solution.
-
Stripping: a. Shake the funnel vigorously for a sufficient amount of time to allow the metal ion to transfer from the organic phase to the new aqueous (stripping) phase. b. Allow the phases to separate.
-
Phase Separation: Collect the aqueous stripping solution which now contains the recovered metal ion.
-
Analysis: Determine the concentration of the metal ion in the stripping solution to quantify the stripping efficiency.
Mandatory Visualization
Caption: Workflow for metal ion extraction and stripping.
Signaling Pathways and Logical Relationships
The extraction process is governed by the equilibrium of the metal ion between the aqueous and organic phases. The key relationship is the formation of a neutral, organophilic complex between the metal ion and tripropylphosphine oxide, which drives the extraction into the organic solvent.
Caption: Formation of the extractable metal complex.
The Role of Tripropylphosphine Oxide in Polymer Chemistry: An Analogical Application Note
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines the potential applications of tripropylphosphine oxide in polymer chemistry. It is important to note that while extensive research exists for analogous compounds, particularly triphenylphosphine oxide (TPPO), specific literature on tripropylphosphine oxide is limited. Therefore, this application note infers potential uses based on the well-documented roles of other phosphine oxides, providing a foundational guide for research and development.
Introduction
Tripropylphosphine oxide is an organophosphorus compound with the formula O=P(CH₂CH₂CH₃)₃. Like other phosphine oxides, its chemical properties are dictated by the polar phosphorus-oxygen (P=O) bond. The oxygen atom acts as a hard Lewis base, enabling coordination with various metal centers and participation in a range of chemical transformations. While not as extensively studied as its aryl counterparts, the applications of tripropylphosphine oxide in polymer science can be extrapolated from the known functions of similar phosphine oxides.
Potential Applications in Polymer Chemistry
Based on the functionalities of analogous phosphine oxides, the potential applications for tripropylphosphine oxide in polymer chemistry include its use as a ligand in polymerization catalysis, a component in flame retardant materials, and a photoinitiator in photopolymerization processes.
Ligand in Transition Metal-Catalyzed Polymerization
Trialkylphosphine oxides can function as ligands for transition metal catalysts used in various polymerization reactions.[1] The lone pair electrons on the oxygen atom can coordinate to the metal center, influencing its electronic properties and steric environment. This coordination can impact the catalyst's activity, selectivity, and stability.
Logical Relationship: Role of Phosphine Oxide as a Ligand
Caption: Coordination of tripropylphosphine oxide to a metal center, forming an active catalytic species for polymerization.
Flame Retardant Additive
Organophosphorus compounds are widely recognized for their flame retardant properties.[2][3][4][5][6] Phosphine oxides can be incorporated into polymer matrices either as additives or as reactive comonomers. In the event of a fire, they can act in both the condensed phase by promoting char formation and in the gas phase by scavenging flammable radicals. The alkyl chains of tripropylphosphine oxide might influence its compatibility and performance in different polymer systems.
Photoinitiator in UV Curing
Certain phosphine oxides are effective photoinitiators for radical polymerization, a process commonly used in UV-curable coatings, inks, and adhesives.[7] Upon exposure to UV radiation, the P=O bond can undergo cleavage to generate radicals that initiate the polymerization of monomers.
Experimental Protocols (Analogical)
The following are generalized experimental protocols based on procedures reported for analogous phosphine oxides. These should be adapted and optimized for specific applications involving tripropylphosphine oxide.
General Protocol for Transition Metal-Catalyzed Polymerization with a Phosphine Oxide Ligand
This protocol is a generalized representation of a polymerization reaction where a phosphine oxide can be employed as a ligand.
Experimental Workflow: Polymerization Catalysis
References
- 1. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. specialchem.com [specialchem.com]
- 5. US4115349A - Triphenylphosphine oxide as a promoter for phosphorus-containing flame retardant - Google Patents [patents.google.com]
- 6. govinfo.gov [govinfo.gov]
- 7. Phosphine oxides - Wikipedia [en.wikipedia.org]
Tripropylphosphine Oxide: Application Notes for Surfactancy and Phase-Transfer Catalysis
A comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Tripropylphosphine oxide (TPPO) is a trialkylphosphine oxide with potential, yet currently underexplored, applications in specialty chemical synthesis. While extensive data exists for its aromatic analogue, triphenylphosphine oxide, and other long-chain alkylphosphine oxides, specific experimental data for tripropylphosphine oxide as a surfactant and a phase-transfer catalyst is scarce in publicly available literature.
This document provides a summary of the known properties of tripropylphosphine oxide and explores its potential applications by drawing analogies to structurally related compounds. The information presented herein is intended to serve as a foundational guide for researchers initiating studies with this compound. All quantitative data for related compounds is presented in structured tables for clarity, and generalized experimental protocols are provided as a starting point for methodology development.
Physicochemical Properties of Tripropylphosphine Oxide
Basic physicochemical data for tripropylphosphine oxide is available and summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁OP | [1][2] |
| Molecular Weight | 176.24 g/mol | [2] |
| CAS Number | 1496-94-2 | [1][2] |
| IUPAC Name | 1-dipropylphosphorylpropane | [2] |
| Appearance | Data not available (likely a solid or viscous liquid) | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Tripropylphosphine Oxide as a Surfactant
It is plausible that tripropylphosphine oxide possesses some surfactant properties due to its amphiphilic nature, with the polar phosphine oxide head group and the nonpolar propyl chains. However, the relatively short length of the propyl chains may result in weak surfactant behavior compared to longer-chain analogues like tri-n-octylphosphine oxide.
Suggested Experimental Protocol for Evaluating Surfactant Properties:
Researchers interested in the surfactant properties of tripropylphosphine oxide would need to perform foundational experiments to determine its CMC and surface tension reduction capabilities. A general approach is outlined below.
Objective: To determine the critical micelle concentration (CMC) of tripropylphosphine oxide in an aqueous solution.
Materials:
-
Tripropylphosphine oxide
-
Deionized water
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Conductivity meter
-
Glassware
Procedure:
-
Prepare a stock solution of tripropylphosphine oxide in deionized water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions from the stock solution.
-
Measure the surface tension of each dilution using a tensiometer. Record the values.
-
Alternatively, or in conjunction, measure the conductivity of each solution.
-
Plot the surface tension or molar conductivity as a function of the logarithm of the tripropylphosphine oxide concentration.
-
The CMC is identified as the point where a sharp change in the slope of the plot occurs.
Tripropylphosphine Oxide as a Phase-Transfer Catalyst
The application of trialkylphosphine oxides as phase-transfer catalysts (PTCs) is documented, with tri-n-octylphosphine oxide being a notable example used in organic synthesis and metal ion extraction.[3] These catalysts facilitate the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction can proceed.
Tripropylphosphine oxide, with its lipophilic alkyl chains and a polar phosphine oxide group, has the structural requisites to function as a phase-transfer catalyst. The oxygen atom of the phosphine oxide group can coordinate with cations, facilitating their transfer into an organic phase.
General Mechanism of Phase-Transfer Catalysis by a Trialkylphosphine Oxide
The diagram below illustrates the general mechanism by which a trialkylphosphine oxide can act as a phase-transfer catalyst in a nucleophilic substitution reaction.
Caption: General mechanism of phase-transfer catalysis by a trialkylphosphine oxide.
General Experimental Protocol for a Phase-Transfer Catalyzed Reaction:
The following is a generalized protocol for a nucleophilic substitution that can be adapted to test the efficacy of tripropylphosphine oxide as a phase-transfer catalyst.
Reaction: Alkylation of a nucleophile.
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Nucleophile (e.g., sodium cyanide)
-
Tripropylphosphine oxide (as the PTC)
-
Organic solvent (e.g., toluene)
-
Water
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Analytical equipment for reaction monitoring (e.g., GC-MS, TLC)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nucleophile (e.g., sodium cyanide) in water.
-
Add the organic solvent (e.g., toluene) to create a biphasic system.
-
Add the alkyl halide (e.g., 1-bromooctane) to the organic phase.
-
Add a catalytic amount of tripropylphosphine oxide (e.g., 1-10 mol%) to the reaction mixture.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring to ensure adequate mixing of the two phases.
-
Monitor the progress of the reaction by periodically taking samples from the organic layer and analyzing them by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method, such as distillation or column chromatography.
Logical Workflow for Evaluating Tripropylphosphine Oxide as a Catalyst
The following diagram outlines a logical workflow for researchers investigating the catalytic potential of tripropylphosphine oxide.
Caption: Workflow for evaluating tripropylphosphine oxide as a phase-transfer catalyst.
Conclusion and Future Outlook
Tripropylphosphine oxide remains a compound with underdeveloped applications. Based on the behavior of structurally similar trialkylphosphine oxides, it holds promise as both a surfactant and a phase-transfer catalyst. However, a significant lack of empirical data necessitates foundational research to characterize its properties and efficacy in these roles. The experimental protocols and logical workflows provided in this document offer a starting point for researchers to systematically investigate the potential of tripropylphosphine oxide. Further studies are encouraged to quantify its surfactant properties and to explore its catalytic activity across a range of organic transformations, which could unlock its potential for use in industrial and pharmaceutical applications.
References
Application Notes and Protocols: Tripropylphosphine Oxide
A Note on Tripropylphosphine Oxide vs. Triphenylphosphine Oxide:
While the request specifies experimental protocols for tripropylphosphine oxide , the vast majority of published scientific literature and experimental data available centers on the closely related compound, triphenylphosphine oxide (TPPO) . The structural difference lies in the substitution on the phosphorus atom: tripropylphosphine oxide has three propyl groups, whereas triphenylphosphine oxide has three phenyl groups. This seemingly small change significantly alters the steric and electronic properties of the molecule, influencing its reactivity and applications.
Due to the limited availability of specific experimental protocols for tripropylphosphine oxide in the public domain, this document will focus on the extensive and well-documented applications and protocols of triphenylphosphine oxide (TPPO) . The principles and many of the experimental techniques described herein may be adaptable to tripropylphosphine oxide with appropriate modifications and optimizations by the researching scientist.
Application: TPPO as a Catalyst and Promoter in Organic Synthesis
Triphenylphosphine oxide (TPPO) is a versatile compound that can act as a catalyst or promoter in a variety of organic reactions. Its utility stems from the polar P=O bond which allows it to act as a Lewis base and coordinate to various species, thereby activating them.
Appel-type Chlorination of Alcohols
TPPO can catalyze the chlorination of primary and secondary alcohols.
Experimental Protocol:
-
To a solution of the alcohol (1.0 mmol) and TPPO (0.1 mmol, 10 mol%) in dichloromethane (DCM, 5 mL), add oxalyl chloride (1.2 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stereoselective Bromination of Unsaturated Esters
TPPO catalyzes the dibromination of α,β-unsaturated esters and β,γ-unsaturated α-ketoesters with high diastereoselectivity.[1]
Experimental Protocol:
-
To a solution of the unsaturated ester (0.5 mmol) and TPPO (0.05 mmol, 10 mol%) in a suitable solvent such as acetonitrile (3 mL), add N-bromosuccinimide (NBS) (1.1 mmol) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography.
Application: TPPO as a Ligand in Metal-Catalyzed Reactions
The oxygen atom in TPPO can coordinate to metal centers, acting as a ligand that can stabilize the metal catalyst and improve reaction outcomes.[2][3]
Stabilizing Palladium Catalysts in Cross-Coupling Reactions
A catalytic amount of TPPO can prevent the decomposition of palladium catalysts in cross-coupling reactions, leading to improved yields and reproducibility.[3][4]
Experimental Protocol (General for Suzuki-Miyaura Coupling):
-
In a reaction vessel, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), base (e.g., K₂CO₃, 2.0 mmol), and TPPO (0.04 mmol, 4 mol%).
-
Add a suitable solvent system (e.g., toluene/water 4:1, 10 mL).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Application: Removal of TPPO from Reaction Mixtures
TPPO is a common byproduct of several widely used reactions, including the Wittig, Mitsunobu, and Staudinger reactions.[5][6] Its removal can be challenging, but several protocols have been developed.
Precipitation with Metal Salts
TPPO forms complexes with certain metal salts, which are insoluble in many organic solvents and can be removed by filtration.[7][8]
Experimental Protocol (using ZnCl₂): [8]
-
After the completion of a reaction generating TPPO, concentrate the reaction mixture.
-
Redissolve the crude residue in a suitable solvent where the product is soluble but the TPPO-metal complex will precipitate (e.g., ethanol, ethyl acetate, or THF).[7]
-
Add solid zinc chloride (ZnCl₂) (typically 2 equivalents relative to TPPO) to the solution.[8]
-
Stir the mixture at room temperature for several hours (e.g., 18 hours) to allow for complete precipitation of the ZnCl₂(TPPO)₂ complex.[8]
-
Filter the mixture to remove the solid precipitate.
-
Rinse the solid with a small amount of the same solvent.
-
The filtrate, containing the desired product, can then be further purified as needed.
Table 1: Solvent Effect on TPPO Precipitation with ZnCl₂ [8]
| Solvent | % TPPO Remaining in Solution |
| Ethanol | 1.1% |
| Ethyl Acetate | 1.5% |
| THF | 2.3% |
| Dichloromethane | 35% |
| Toluene | 55% |
Chromatography-Free Removal in Mitsunobu Reactions
A process has been developed for the large-scale removal of TPPO and the diisopropyl azodicarboxylate (DIAD) byproduct (H₂DIAD) by co-precipitation.[6][9]
Experimental Protocol: [9]
-
Perform the Mitsunobu reaction in toluene.
-
Upon reaction completion, cool the reaction mixture to -5 to 0 °C.
-
The TPPO-H₂DIAD complex will precipitate out of the solution.
-
Filter the solid and wash with chilled toluene.
-
The filtrate contains the desired product and can be further processed.
Table 2: Quantitative Analysis of TPPO Removal [5]
| Stage | % Content (w/w) of Compound-6 | % Content (w/w) of TPPO |
| Reaction Mixture | 20.55 | 29.33 |
| Toluene Residue after Filtration | 24.86 | 6.25 |
| Isolated TPPO-H₂DIAD complex | 0.14 | - |
| Pure Compound-6 after Crystallization | - | 0.05 |
Application: Analytical Determination of TPPO
Accurate quantification of TPPO is important, especially in the context of active pharmaceutical ingredients (APIs) where it may be a process-related impurity.[10]
Hollow-Fiber Liquid-Phase Microextraction (LPME) followed by HPLC
This method is suitable for determining low levels of TPPO in aqueous solutions of APIs.[10]
Experimental Protocol: [10][11]
-
Sample Preparation: Dissolve the API in an aqueous solution and adjust the pH to be low.
-
LPME:
-
Use a hollow polypropylene fiber containing a small volume (e.g., 40 µL) of an extraction solvent like 1-octanol.
-
Immerse the fiber in the aqueous sample solution.
-
Stir the sample to facilitate the extraction of TPPO into the organic solvent within the fiber. Optimize extraction time and stirring rate.
-
-
Analysis:
-
After extraction, retrieve the fiber and collect the organic solvent.
-
Inject an aliquot of the extract into an HPLC system for quantification.
-
-
HPLC Conditions: [11]
-
Mobile Phase: 20mM potassium dihydrogen phosphate (pH 3 with phosphoric acid) and acetonitrile (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Table 3: Validation of the LPME-HPLC Method for TPPO [10]
| Parameter | Value |
| Concentration Range | 3-16 µg/L |
| API Concentration | 1500 mg/L |
| Extraction Solvent | 1-octanol |
| Extraction Volume | 40 µL |
Application: TPPO in Biological Systems
Recent research has identified TPPO as a modulator of specific biological pathways.
Inhibition of TRPM5 Ion Channel
TPPO is a potent and selective inhibitor of the transient receptor potential melastatin-5 (TRPM5) ion channel, which is involved in taste signaling and insulin secretion.[12]
Experimental Workflow: Screening for TRPM5 Inhibitors
Caption: Workflow for identifying TRPM5 inhibitors using a cell-based fluorescence assay.
Table 4: Inhibitory Activity of TPPO on TRPM5 [12]
| TRPM5 Species | IC₅₀ (µM) |
| Human | 12 |
| Murine | 30 |
Transcriptional Activation of RXR and PPARγ
TPPO has been shown to transcriptionally activate the retinoic X receptor (RXR) and peroxisome proliferator-activated receptor-gamma (PPARγ), suggesting it may act as an endocrine disruptor.[13]
Signaling Pathway: TPPO-mediated Transcriptional Activation
Caption: TPPO acts as a transcriptional activator for both RXR and PPARγ nuclear receptors.
References
- 1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Applications of Triphenylphosphine oxide_Chemicalbook [chemicalbook.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of triphenylphosphine oxide in active pharmaceutical ingredients by hollow-fiber liquid-phase microextraction followed by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. Triphenylphosphine oxide is a potent and selective inhibitor of the transient receptor potential melastatin-5 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ligand Activity of Group 15 Compounds Possessing Triphenyl Substituent for the RXR and PPARγ Nuclear Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tripropylphosphine Oxide in Nanomaterial Synthesis: A Detailed Guide
Disclaimer: While the topic specifies tripropylphosphine oxide, the available scientific literature predominantly focuses on its longer-chain analog, trioctylphosphine oxide (TOPO). Due to its similar chemical nature as a trialkylphosphine oxide, TOPO is used throughout this document as a representative compound to illustrate the principles and protocols for the use of tripropylphosphine oxide in nanomaterial synthesis. The user should be aware that reaction kinetics and optimal synthesis parameters may vary with the specific alkyl chain length.
Application Notes
Trialkylphosphine oxides, such as tripropylphosphine oxide, are crucial reagents in the colloidal synthesis of high-quality nanomaterials, particularly semiconductor quantum dots (QDs). Their primary roles are as a high-boiling point solvent and a dynamic capping agent, which are essential for controlling the nucleation and growth of nanocrystals.
Key Functions of Trialkylphosphine Oxides:
-
High-Temperature Solvent: The high boiling point of compounds like TOPO (411°C) allows for the high temperatures necessary for the pyrolysis of organometallic precursors, leading to the formation of highly crystalline nanoparticles.[1] This high-temperature environment is a prerequisite for achieving homogeneous nucleation and good crystallinity.[1]
-
Capping Agent and Surface Ligand: Trialkylphosphine oxides coordinate to the surface of the growing nanocrystals. The bulky alkyl chains provide steric hindrance, preventing aggregation and uncontrolled growth of the nanoparticles.[1] This capping action is dynamic, allowing for monomer addition during the growth phase while still maintaining colloidal stability. The concentration and nature of the capping agent can significantly influence the size, shape, and optical properties of the resulting nanomaterials.[2][3]
-
Control of Nucleation and Growth: In the widely used "hot-injection" synthesis method, the rapid injection of precursors into a hot trialkylphosphine oxide solution triggers a burst of nucleation. The subsequent temperature drop halts further nucleation, allowing for the controlled growth of the existing nuclei in a diffusion-controlled manner. This separation of nucleation and growth phases is critical for producing monodisperse (uniformly sized) nanoparticles.[4]
Applications in Nanomaterial Synthesis:
The primary application of tripropylphosphine oxide and its analogs is in the synthesis of semiconductor nanocrystals, such as:
-
Cadmium Selenide (CdSe) Quantum Dots: This is the most well-documented application, where trialkylphosphine oxides are used to produce QDs with tunable sizes and, consequently, size-dependent photoluminescence spanning the visible spectrum.
-
Other II-VI and III-V Quantum Dots: The principles of using trialkylphosphine oxides can be extended to the synthesis of other quantum dots, including CdS, CdTe, and InP.
-
Metal and Metal Oxide Nanoparticles: While less common than in QD synthesis, trialkylphosphine oxides can also be employed as capping agents in the synthesis of various metal and metal oxide nanoparticles to control their size and prevent agglomeration.
Quantitative Data
The following tables summarize quantitative data on the synthesis of CdSe quantum dots using trioctylphosphine oxide (TOPO) as a representative trialkylphosphine oxide. These data are compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Effect of Reaction Time on CdSe Quantum Dot Properties
| Reaction Time (minutes) | Average Particle Radius (nm) | Photoluminescence (PL) Emission Peak (nm) | Bandgap (eV) | Reference |
| 1 | - | ~502 | ~2.45 | [5] |
| 60 | ~2.40 ± 0.003 | ~564 | ~2.14 | [5] |
Note: The synthesis was a hot-injection colloidal method.[5]
Table 2: Photoluminescence Quantum Yield (PLQY) of CdSe Quantum Dots Synthesized with TOPO
| Nanoparticle System | PLQY (%) | Conditions | Reference |
| Bare CdSe QDs | ~15 | As-synthesized | [6] |
| Bare CdSe QDs | 5-15 | TOPO capped | [6] |
| CdSe/ZnS Core-Shell QDs | 30-50 | TOPO capped CdSe core with ZnS shell | [6] |
| CdSe QDs | <1 | After purification | [7] |
| CdSe QDs in TOPO/HDA/TOP solvent | up to ~90 | Optimized temperature and precursor ratio | [8] |
Table 3: Activation Energies for CdSe Quantum Dot Growth in Different Solvents
| Solvent | Average Activation Energy (eV/molecule) | Method | Reference |
| Trioctylphosphine oxide (TOPO) | 0.95 ± 0.27 | From redshift rates | [5] |
| Stearic Acid (SA) | 0.56 ± 0.12 | From redshift rates | [5] |
Experimental Protocols
The following are detailed protocols for the synthesis of CdSe quantum dots using the hot-injection method with trioctylphosphine oxide (TOPO) as a representative trialkylphosphine oxide.
Protocol 1: General Synthesis of Spherical CdSe Quantum Dots
This protocol is adapted from the pioneering work in the field and is a foundational method for producing high-quality CdSe quantum dots.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Trioctylphosphine oxide (TOPO)
-
Anhydrous toluene
-
Anhydrous methanol
-
Schlenk line and glassware
-
Heating mantle with temperature controller
-
Syringes and needles
Procedure:
-
Precursor Preparation (Selenium Stock Solution):
-
In a glovebox or under an inert atmosphere, dissolve selenium powder in trioctylphosphine (TOP) to create a TOP-Se stock solution (e.g., 1 M). This may require gentle heating and stirring.
-
-
Reaction Setup:
-
Add TOPO to a three-neck round-bottom flask equipped with a condenser, a thermocouple, and a rubber septum.
-
Heat the TOPO to ~150°C under vacuum for 1-2 hours to remove water and other volatile impurities.
-
Refill the flask with an inert gas (e.g., argon or nitrogen).
-
Add CdO to the hot TOPO.
-
Raise the temperature to ~300°C and stir until the CdO is completely dissolved, forming a clear, colorless solution of the Cd-TOPO complex.
-
-
Hot-Injection:
-
Rapidly inject the desired amount of the TOP-Se stock solution into the hot Cd-TOPO solution using a syringe.
-
The injection will cause a rapid color change, indicating the nucleation of CdSe nanocrystals. The temperature will also drop upon injection.
-
-
Nanocrystal Growth:
-
Allow the temperature to recover to a specific growth temperature (e.g., 250-280°C).
-
The size of the quantum dots will increase with time at this temperature. Aliquots can be taken at different time points to monitor the growth via UV-Vis and photoluminescence spectroscopy.
-
-
Quenching and Purification:
-
Once the desired size is reached, quickly cool the reaction mixture to room temperature to stop the growth. This can be done by removing the heating mantle and using a cool water bath.
-
Add an excess of a non-solvent like methanol to the crude solution to precipitate the quantum dots.
-
Centrifuge the mixture to collect the precipitated quantum dots.
-
Discard the supernatant and re-disperse the quantum dots in a solvent like toluene.
-
Repeat the precipitation and re-dispersion steps several times to purify the quantum dots from excess ligands and unreacted precursors.
-
Protocol 2: Synthesis of Non-Spherical CdSe Quantum Dots
This protocol demonstrates how to manipulate the reaction conditions to achieve different nanoparticle shapes.
Materials:
-
Same as Protocol 1, with the addition of a co-surfactant like tetradecylphosphonic acid (TDPA).
Procedure:
-
Reaction Setup:
-
Load CdO, TOPO, and TDPA into a three-neck flask.
-
Heat the mixture to ~270°C under an inert atmosphere until the solution becomes clear.
-
-
Hot-Injection:
-
Prepare a Se/TOP solution as in Protocol 1.
-
Inject the Se/TOP solution into the hot reaction mixture. The temperature will drop to around 220°C.
-
-
Shape Control through Temperature Variation:
-
Step 1 (Initial Growth): Maintain the reaction temperature at 230°C for a specific duration (e.g., 30 minutes). This initial phase tends to produce a mixture of shapes including spheres, hexagons, and triangles.
-
Step 2 (Shape Evolution): Increase the temperature to 270°C and continue the reaction. At this higher temperature, the nanocrystals will evolve into more defined shapes, such as squares, with increasing reaction time.
-
-
Sampling and Characterization:
-
Take aliquots at different time points during both temperature stages to monitor the evolution of shape and optical properties using techniques like transmission electron microscopy (TEM) and fluorescence spectroscopy.
-
-
Purification:
-
Follow the same quenching and purification steps as described in Protocol 1.
-
Visualizations
Diagram 1: Hot-Injection Synthesis Workflow
Caption: Workflow of the hot-injection method for quantum dot synthesis.
Diagram 2: Role of Trialkylphosphine Oxide in Nanoparticle Formation
Caption: The multifaceted role of trialkylphosphine oxide in nanomaterial synthesis.
References
- 1. blog.strem.com [blog.strem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. preprints.org [preprints.org]
- 8. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols: Tripropylphosphine Oxide as a Reagent for Crystallization
Initial Research Findings and a Request for Clarification
Dear Researcher,
Our comprehensive search for the application of tripropylphosphine oxide as a reagent for crystallization has yielded no specific protocols, quantitative data, or application notes directly pertaining to this compound. The scientific literature and chemical databases extensively document the use of a related compound, triphenylphosphine oxide (TPPO) , as a highly effective crystallization aid for a wide range of organic and organometallic compounds, as well as in the purification of reaction mixtures.
The recurring search results on triphenylphosphine oxide suggest that it is a well-established and popular choice for inducing and improving crystal quality. In contrast, there is a notable absence of information regarding the use of tripropylphosphine oxide for similar purposes.
This discrepancy leads us to believe that there may be a misunderstanding in the requested compound or that the use of tripropylphosphine oxide as a crystallization reagent is not a common or documented practice.
To ensure we provide you with the most relevant and accurate information, could you please clarify if you are indeed interested in tripropylphosphine oxide ?
If your interest lies in triphenylphosphine oxide , we can provide extensive and detailed Application Notes and Protocols, including:
-
Mechanism of Action: How TPPO interacts with target molecules to promote crystallization.
-
Quantitative Data: Tables summarizing the improvement in crystal size and quality for various compounds.
-
Detailed Experimental Protocols: Step-by-step instructions for co-crystallization experiments.
-
Visualizations: Graphviz diagrams illustrating the principles of co-crystallization and experimental workflows.
We await your clarification to proceed with generating the content that will best serve your research needs.
Application Notes and Protocols for the Analytical Detection of Tripropylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropylphosphine oxide (TPPO) is a tertiary phosphine oxide that can be present in pharmaceutical manufacturing processes as a byproduct of reactions involving tripropylphosphine, a common reagent in organic synthesis. As a potential process-related impurity, its detection and quantification are crucial for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). While specific analytical methods for tripropylphosphine oxide are not extensively documented in publicly available literature, methods for the analogous compound, triphenylphosphine oxide (TPPO), are well-established. This document provides detailed application notes and protocols adapted from these established methods for the detection of tripropylphosphine oxide. The provided protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as a robust starting point for method development and validation.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the analytical methods described in this document. These values are based on typical performance for analogous compounds and should be confirmed during method validation.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 1 - 5 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | 5 - 15 µg/mL | 0.5 - 5 µg/mL |
| **Linearity (R²) ** | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 5% | < 10% |
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of tripropylphosphine oxide in API solutions and reaction mixtures.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To remove interfering matrix components and concentrate the analyte.
-
Materials:
-
SPE Cartridge: C18, 500 mg, 6 mL
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample dissolved in a suitable solvent (e.g., acetonitrile/water)
-
-
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load 1-5 mL of the sample solution onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.
-
Elution: Elute the tripropylphosphine oxide with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
-
2. HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Adapted from TPPO methods[1][2][3]):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). Note: The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
-
Calibration: Prepare a series of standard solutions of tripropylphosphine oxide in the mobile phase at concentrations spanning the expected sample concentration range. Generate a calibration curve by plotting the peak area against the concentration.
Workflow Diagram
Caption: HPLC-UV workflow for tripropylphosphine oxide analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it suitable for the identification and quantification of tripropylphosphine oxide at trace levels.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To extract tripropylphosphine oxide from aqueous samples into an organic solvent.
-
Materials:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To 10 mL of the aqueous sample in a separatory funnel, add 10 mL of dichloromethane.
-
Shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction of the aqueous layer with a fresh 10 mL portion of dichloromethane.
-
Combine the organic extracts and wash with 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully decant or filter the dried extract and concentrate to a suitable volume (e.g., 1 mL) before GC-MS analysis.
-
2. GC-MS Analysis
-
Instrumentation: A standard GC-MS system.
-
Chromatographic and Spectrometric Conditions (Adapted from general phosphine oxide and TPPO methods[4][5][6][7]):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: Splitless or split injection, depending on the concentration.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Identification: Based on retention time and comparison of the mass spectrum with a reference standard.
-
Quantification: Using a selected ion monitoring (SIM) mode for enhanced sensitivity. Key ions for tripropylphosphine oxide would need to be determined from a standard.
-
Workflow Diagram
Caption: GC-MS workflow for tripropylphosphine oxide analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of tripropylphosphine oxide.
Protocol for Sample Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum to observe the signals from the propyl groups.
-
Acquire a ³¹P NMR spectrum, which is highly specific for phosphorus-containing compounds. Tripropylphosphine oxide is expected to show a single resonance in a characteristic chemical shift range for phosphine oxides.
-
¹³C NMR can also be used for further structural elucidation.
-
-
Data Analysis: The chemical shifts, coupling constants (especially J-coupling between phosphorus and adjacent protons or carbons), and integration of the signals will confirm the structure of tripropylphosphine oxide.
Disclaimer
The protocols provided herein are adapted from established methods for analogous compounds and are intended to serve as a starting point for the development of analytical procedures for tripropylphosphine oxide. It is imperative that these methods are fully validated by the user to ensure they meet the specific requirements of their application, including accuracy, precision, specificity, linearity, range, and robustness, in accordance with relevant regulatory guidelines.
References
- 1. Triphenylphosphine oxide | SIELC Technologies [sielc.com]
- 2. "Revrsed Phase High Performance Liquid Chromatographic Analysis of Trip" by Jerome E. Haky, Donald M. Baird et al. [nsuworks.nova.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Triphenylphosphine oxide - analysis - Analytice [analytice.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. Triphenylphosphine oxide [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Tripropylphosphine Oxide
Welcome to the technical support center for the purification of tripropylphosphine oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude tripropylphosphine oxide?
A1: Common impurities in tripropylphosphine oxide (TPPO) often depend on the synthetic route. If prepared by the oxidation of tripropylphosphine, residual unreacted phosphine is a likely impurity. If synthesized via a Grignard reaction, byproducts can include unreacted Grignard reagents, magnesium salts, and potentially byproducts from side reactions with the phosphorus source. Air oxidation of trialkylphosphines can also lead to a mixture of various phosphorus (V) species.
Q2: My purified tripropylphosphine oxide appears to be hygroscopic. How can I handle and store it properly?
A2: Trialkylphosphine oxides are known to be hygroscopic. To minimize water absorption, handle the compound under an inert atmosphere (e.g., in a glovebox) and store it in a tightly sealed container with a desiccant. If water contamination is suspected, it may be possible to remove it by dissolving the compound in a dry, non-polar solvent and removing the solvent under vacuum, or by specialized drying techniques.
Q3: I am having trouble removing a persistent oily impurity during purification. What could it be and how can I remove it?
A3: A persistent oily impurity could be unreacted tripropylphosphine or a byproduct from the synthesis. If the impurity is the corresponding phosphine, it can often be oxidized to tripropylphosphine oxide, which can then be purified along with the main product. Alternatively, if the properties of the impurity are sufficiently different from the desired product, chromatographic separation may be effective.
Q4: Can I use the same purification methods for tripropylphosphine oxide as for triphenylphosphine oxide (TPPO)?
A4: While the general principles of purification methods like recrystallization and chromatography apply to both, the specific conditions will differ significantly. Tripropylphosphine oxide is a less crystalline, more aliphatic compound than the highly crystalline and aromatic triphenylphosphine oxide. Therefore, solvent systems and temperature profiles that are effective for TPPO will likely not be optimal for tripropylphosphine oxide. It is crucial to develop purification protocols specifically for tripropylphosphine oxide based on its unique physical properties.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of tripropylphosphine oxide by various methods.
Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product is not distilling at the expected temperature. | - Incorrect vacuum pressure. - Thermometer placement is incorrect. - Presence of non-volatile impurities. | - Ensure your vacuum pump is pulling a sufficient and stable vacuum. - Position the thermometer bulb correctly to measure the vapor temperature. - Consider a preliminary purification step to remove non-volatile materials. |
| Product is decomposing during distillation. | - Distillation temperature is too high. - Presence of impurities that catalyze decomposition. | - Use a higher vacuum to lower the boiling point. - Purify the crude material by another method (e.g., acid-base extraction) before distillation. |
| Bumping or uneven boiling. | - Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling. |
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps | | :--- | :--- | Product does not crystallize upon cooling. | | Product is too soluble in the chosen solvent. | - Try a less polar solvent or a solvent mixture. - Concentrate the solution further before cooling. - Cool the solution to a lower temperature (e.g., in an ice or dry ice bath). | | Supersaturation has not been overcome. | - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure tripropylphosphine oxide. | | Oiling out occurs instead of crystallization. | - The cooling rate is too fast. - The solvent is not appropriate. - The concentration is too high. | - Allow the solution to cool more slowly to room temperature before further cooling. - Try a different solvent or a solvent mixture where the product has slightly lower solubility at room temperature. - Dilute the solution slightly before cooling. | | Low recovery of purified product. | - The product has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Cool the crystallization mixture for a longer period or to a lower temperature. - Minimize the volume of cold solvent used for washing. - Concentrate the mother liquor and attempt a second crystallization. |
Column Chromatography
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product from impurities. | - Incorrect stationary phase. - Inappropriate solvent system (eluent). | - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent for good separation. A gradient elution may be necessary. |
| Product is streaking on the column. | - The compound is too polar for the eluent. - The column is overloaded. | - Increase the polarity of the eluent. - Use a larger column or load less sample. |
| Product is not eluting from the column. | - The eluent is not polar enough. - The product is irreversibly binding to the stationary phase. | - Gradually increase the polarity of the eluent. - If using silica gel, consider adding a small amount of a more polar solvent like methanol to the eluent. If the product is basic, adding a small amount of triethylamine to the eluent might help. |
Experimental Protocols
Purification by Vacuum Distillation
This method is suitable for separating tripropylphosphine oxide from non-volatile impurities.
Methodology:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Place the crude tripropylphosphine oxide in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the distillation flask gently with a heating mantle.
-
Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of tripropylphosphine oxide is dependent on the vacuum achieved. As a reference, the boiling point of the similar compound, trioctylphosphine oxide, is 411.2 °C at 760 mmHg, indicating that a high vacuum will be necessary to distill tripropylphosphine oxide at a reasonable temperature.[1]
-
Monitor the purity of the collected fractions using an appropriate analytical technique (e.g., GC-MS or NMR).
Workflow Diagram:
Purification by Recrystallization
This method is effective for removing impurities that have different solubility profiles from tripropylphosphine oxide.
Methodology:
-
Dissolve the crude tripropylphosphine oxide in a minimum amount of a suitable hot solvent. Potential solvents to screen include acetone, ethyl acetate, or mixtures of a good solvent (e.g., ethanol) with a poor solvent (e.g., hexane or water).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Workflow Diagram:
Purification via Acid-Base Extraction
This chemical purification method is based on the basicity of the phosphine oxide oxygen atom.
Methodology:
-
Dissolve the impure tripropylphosphine oxide in an inert organic solvent (e.g., toluene).
-
Add an inorganic or organic acid (e.g., sulfuric acid or oxalic acid) to form the corresponding phosphonium salt.
-
The salt may precipitate from the solution. If so, it can be collected by filtration. If it remains in solution, it can be extracted into an aqueous layer if it is water-soluble.
-
Wash the isolated salt with a non-polar solvent to remove non-basic impurities.
-
Treat the purified salt with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution) to regenerate the free tripropylphosphine oxide.
-
Extract the purified tripropylphosphine oxide into an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.
Logical Relationship Diagram:
References
Technical Support Center: Removal of Tripropylphosphine Oxide from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tripropylphosphine oxide from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is tripropylphosphine oxide difficult to remove from reaction mixtures?
A1: Tripropylphosphine oxide, much like its more commonly cited analog triphenylphosphine oxide (TPPO), can be challenging to remove due to its high polarity and potential for high solubility in common organic solvents used in reactions such as the Wittig, Mitsunobu, and Appel reactions.[1][2] Its non-volatile nature makes removal by simple evaporation impossible.
Q2: What are the most common methods for removing tripropylphosphine oxide?
A2: The most prevalent methods for removing phosphine oxides, primarily documented for triphenylphosphine oxide (TPPO), can be adapted for tripropylphosphine oxide and include:
-
Precipitation with Metal Salts: Formation of insoluble complexes with Lewis acids like magnesium chloride (MgCl₂), zinc chloride (ZnCl₂), or calcium bromide (CaBr₂).[3][4][5]
-
Crystallization: Exploiting differences in solubility between the desired product and tripropylphosphine oxide to induce its crystallization.[1]
-
Chromatography: Separation based on polarity using techniques like flash column chromatography or high-performance countercurrent chromatography (HPCCC).[6][7]
-
Chemical Conversion: Transformation of the phosphine oxide into a species that is easier to separate, for instance, by treatment with oxalyl chloride to form an insoluble salt.[3]
Q3: How does tripropylphosphine oxide's properties compare to triphenylphosphine oxide (TPPO) in the context of removal?
A3: While specific data for tripropylphosphine oxide is scarce, we can infer some differences based on general chemical principles. The propyl groups in tripropylphosphine oxide are less bulky and more electron-donating than the phenyl groups in TPPO. This may lead to:
-
Higher Solubility: Tripropylphosphine oxide is likely more soluble in a wider range of organic solvents compared to the more crystalline TPPO. This can make precipitation and crystallization more challenging.
-
Different Complexation Behavior: The electronic and steric differences may affect the efficiency of complex formation with metal salts. Optimization of the salt, solvent, and stoichiometry will be crucial.
Q4: Can I use the same methods for tripropylphosphine oxide that are described for triphenylphosphine oxide (TPPO)?
A4: Yes, the general principles of the methods developed for TPPO are applicable to tripropylphosphine oxide. However, it is critical to perform small-scale pilot experiments to optimize conditions such as the choice of solvent, temperature, and the stoichiometry of any precipitating agents, as the solubility and reactivity will differ.
Troubleshooting Guides
Problem 1: Precipitation with metal salts is not working effectively.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The tripropylphosphine oxide-metal salt complex may be soluble in the reaction solvent. Attempt a solvent swap to a less polar solvent like toluene or MTBE before adding the metal salt.[3] For ZnCl₂ precipitation, solvents like ethanol, EtOAc, and iPrOH have proven effective for TPPO.[8] |
| Insufficient Amount of Metal Salt | The stoichiometry of the metal salt to tripropylphosphine oxide is crucial. For TPPO, ratios of ZnCl₂ to TPPO from 1:1 to 3:1 have been shown to be effective.[8] A similar range should be explored for tripropylphosphine oxide. |
| Water Content | The presence of water can interfere with the formation of the metal complex. Ensure that anhydrous conditions are maintained and that the metal salt is anhydrous. |
| Product Interference | Your product might be coordinating with the metal salt, preventing the precipitation of the phosphine oxide complex. If your product has Lewis basic sites, this method may not be suitable. |
Problem 2: Crystallization of tripropylphosphine oxide is unsuccessful.
| Possible Cause | Troubleshooting Step |
| High Solubility | Tripropylphosphine oxide may be too soluble in the current solvent system. Try adding an anti-solvent (a solvent in which the phosphine oxide is poorly soluble, such as hexane or pentane) to induce precipitation.[6] |
| Concentration is Too Low | Concentrate the reaction mixture to increase the likelihood of crystallization. |
| Slow Nucleation | Cool the solution to a lower temperature (e.g., 0 °C or -20 °C) and scratch the inside of the flask with a glass rod to induce crystal formation. |
Problem 3: Co-elution with the product during column chromatography.
| Possible Cause | Troubleshooting Step |
| Similar Polarity | The polarity of your product and tripropylphosphine oxide may be too similar for effective separation with a standard silica gel column. |
| Alternative 1: Modify the phosphine oxide by converting it to a more polar salt (e.g., with oxalyl chloride) before chromatography.[3] | |
| Alternative 2: Explore different stationary phases (e.g., alumina, reverse-phase silica) or solvent systems. | |
| Alternative 3: Consider high-performance countercurrent chromatography (HPCCC), which has been shown to be effective for separating TPPO from reaction products.[7] |
Data Presentation
Table 1: Comparison of Common Methods for Phosphine Oxide Removal (Data primarily for Triphenylphosphine Oxide - TPPO)
| Method | Reagent/Technique | Typical Solvents | Efficiency (% Removal of TPPO) | Key Advantages | Key Disadvantages |
| Precipitation | MgCl₂ | Toluene, Ethyl Acetate | >95%[9] | Scalable, chromatography-free. | Ineffective in THF.[3] |
| ZnCl₂ | Ethanol, EtOAc, iPrOH | >95% (with 2 equiv. ZnCl₂)[8] | Works in more polar solvents. | May require excess salt. | |
| CaBr₂ | THF, 2-MeTHF, MTBE | 95-99%[3] | Highly efficient in ethereal solvents. | Anhydrous conditions are critical. | |
| Crystallization | Cooling/Anti-solvent | Toluene, Hexane, Diethyl Ether | Variable | Simple, no additional reagents. | Dependent on solubility differences.[1][10] |
| Chromatography | Silica Gel | Hexane/Ethyl Acetate | Variable | Well-established technique. | Can be tedious and costly on a large scale.[2] |
| Chemical Conversion | Oxalyl Chloride | Dichloromethane | High | Forms an easily filterable salt. | Introduces another reagent and reaction step.[3] |
Note: The efficiencies listed are for the removal of triphenylphosphine oxide (TPPO). These values should be used as a guideline, and optimization for tripropylphosphine oxide is necessary.
Experimental Protocols
Protocol 1: Removal of Phosphine Oxide by Precipitation with Zinc Chloride (Adapted for Tripropylphosphine Oxide)
This protocol is adapted from the procedure for TPPO removal.[8][11]
-
Solvent Selection: If the reaction was performed in a solvent where the tripropylphosphine oxide-ZnCl₂ complex is likely soluble (e.g., THF), concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent such as ethanol or ethyl acetate.
-
Addition of ZnCl₂: To the solution containing the crude reaction mixture, add solid anhydrous zinc chloride (ZnCl₂). Start with a 1:1 molar ratio of ZnCl₂ to the theoretical amount of tripropylphosphine oxide.
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the ZnCl₂(tripropylphosphine oxide)₂ complex should form. If no precipitate forms, gentle warming followed by slow cooling may be beneficial.
-
Filtration: Filter the mixture through a pad of celite to remove the precipitated complex. Wash the filter cake with a small amount of the chosen solvent.
-
Work-up: Combine the filtrate and washings. The filtrate now contains the desired product with a significantly reduced concentration of tripropylphosphine oxide. Further purification may be performed if necessary.
-
Optimization: If a significant amount of tripropylphosphine oxide remains (as determined by TLC, GC, or NMR), the procedure can be repeated, or the initial stoichiometry of ZnCl₂ can be increased (e.g., to 2:1 or 3:1).
Protocol 2: Removal of Phosphine Oxide by Precipitation with Magnesium Chloride (Adapted for Tripropylphosphine Oxide)
This protocol is adapted from procedures developed for TPPO.[4][9]
-
Solvent Selection: This method is most effective in non-polar to moderately polar solvents like toluene or ethyl acetate. If the reaction was conducted in a different solvent, perform a solvent exchange.
-
Addition of MgCl₂: Add solid anhydrous magnesium chloride (MgCl₂) to the reaction mixture. A molar excess of MgCl₂ is typically used.
-
Milling (Optional but Recommended): For large-scale reactions, wet milling can significantly increase the rate of complexation by continuously regenerating the surface of the MgCl₂ particles.[4] For lab-scale, vigorous stirring is essential.
-
Complexation: Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC or another appropriate method to observe the disappearance of the soluble phosphine oxide).
-
Filtration: Filter the mixture to remove the insoluble MgCl₂-(tripropylphosphine oxide) complex. Wash the solid with the reaction solvent.
-
Isolation: The desired product is in the filtrate. Concentrate the filtrate under reduced pressure to isolate the crude product, now largely free of tripropylphosphine oxide.
Protocol 3: Chromatographic Removal of Tripropylphosphine Oxide
This is a general guidance protocol.
-
Concentration: Concentrate the crude reaction mixture to dryness.
-
Adsorption: Adsorb the crude material onto a small amount of silica gel.
-
Column Preparation: Prepare a silica gel column packed with a non-polar solvent system (e.g., hexane/ethyl acetate).
-
Elution: Load the adsorbed material onto the column. Elute with a gradient of increasing polarity. Tripropylphosphine oxide, being polar, will typically elute with higher polarity solvent mixtures. The desired product, if less polar, will elute earlier.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Mandatory Visualization
Caption: Decision workflow for selecting a removal method for tripropylphosphine oxide.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 [m.x-mol.net]
- 6. Workup [chem.rochester.edu]
- 7. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 10. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 11. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with Tripropylphosphine Oxide
Welcome to the technical support center for optimizing reaction yields when tripropylphosphine oxide is present as a reagent or byproduct. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is tripropylphosphine oxide and in which reactions is it commonly encountered?
Tripropylphosphine oxide ((CH₃CH₂CH₂)₃PO, or TPPO) is an organophosphorus compound. It is the oxidized form of tripropylphosphine. While less common in the literature than its triphenylphosphine counterpart, it is primarily encountered as a byproduct in reactions where tripropylphosphine is used as a reagent. Such reactions include variants of the Wittig, Mitsunobu, and Appel reactions. Due to the electron-donating nature of the propyl groups, tripropylphosphine is a stronger nucleophile and more easily oxidized than triphenylphosphine.
Q2: My reaction yield is low when using tripropylphosphine. Could the formation of tripropylphosphine oxide be the cause?
Low reaction yield can be attributed to several factors related to the phosphine and its oxide:
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Incomplete Reaction: The starting tripropylphosphine may not have been fully consumed, leading to a mixture of starting material, product, and tripropylphosphine oxide.
-
Side Reactions: The basicity of the phosphine ylide (in Wittig-type reactions) or the reaction intermediates can lead to undesired side reactions.
-
Product Inhibition: In some cases, the accumulation of tripropylphosphine oxide might interfere with the catalytic cycle or react with sensitive functional groups on your product.
-
Difficult Purification: The primary issue is often the difficulty in separating the desired product from tripropylphosphine oxide, which can lead to apparent low yields after purification.
Q3: How does the polarity of tripropylphosphine oxide compare to triphenylphosphine oxide, and how does this affect purification?
Tripropylphosphine oxide is generally expected to be less polar than triphenylphosphine oxide due to the less electronegative nature of the propyl groups compared to the phenyl groups. However, it is still a polar molecule due to the P=O bond. This polarity can make it challenging to separate from polar products. Its solubility in common organic solvents will differ from triphenylphosphine oxide, necessitating different purification strategies.
Troubleshooting Guides
Issue 1: Difficulty in Removing Tripropylphosphine Oxide from the Reaction Mixture
The removal of phosphine oxides is a common challenge in organic synthesis.[1][2][3] The choice of method depends on the properties of your desired product.
Troubleshooting Workflow for Tripropylphosphine Oxide Removal
Caption: Troubleshooting workflow for the removal of tripropylphosphine oxide.
Recommended Strategies:
-
Crystallization/Precipitation: If your product is soluble in a non-polar solvent (e.g., hexanes, diethyl ether), you can attempt to precipitate the more polar tripropylphosphine oxide by concentrating the reaction mixture and triturating with a cold non-polar solvent.[3][4]
-
Column Chromatography: This is a general method, but co-elution can be an issue. A thorough screen of solvent systems is recommended. Due to its polarity, tripropylphosphine oxide will likely have a strong affinity for silica gel.
-
Acid/Base Washes: If your product is neutral and stable to acidic or basic conditions, washing the organic layer with dilute aqueous acid or base can help remove the slightly basic phosphine oxide.
-
Metal Salt Precipitation: Phosphine oxides can form complexes with metal salts.[5][6] Adding a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol can precipitate a ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[6][7] This method has been shown to be effective for triphenylphosphine oxide in polar solvents.[6]
Issue 2: Low Reaction Yield
Low yields can often be improved by optimizing the reaction conditions.
Optimization Workflow for Low Yield
Caption: Workflow for optimizing reaction yield.
Key Optimization Parameters:
-
Reagent Purity: Ensure that the tripropylphosphine has not been oxidized to the oxide before use. It is advisable to use freshly opened or purified phosphine. Solvents should be anhydrous for many phosphine-mediated reactions.
-
Stoichiometry: Systematically vary the equivalents of tripropylphosphine and other reagents to find the optimal ratio.
-
Temperature and Reaction Time: Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time and temperature. Some reactions may benefit from lower temperatures to minimize side reactions, while others may require heating to go to completion.
-
Solvent: The polarity of the solvent can significantly impact the reaction rate and selectivity. A solvent screen is recommended.
Data Presentation
Table 1: Comparison of Phosphine Oxide Properties and Removal Techniques
| Property/Technique | Triphenylphosphine Oxide (TPPO) | Tripropylphosphine Oxide (TPPO) (Expected) |
| Polarity | High | Moderate to High |
| Solubility in Hexane | Poorly soluble[3] | Likely more soluble than TPPO |
| Solubility in Polar Solvents | Soluble in polar organic solvents[3] | Soluble in polar organic solvents |
| Precipitation with ZnCl₂ | Effective in polar solvents[6] | Likely effective, optimization may be needed |
| Chromatographic Behavior | Strong retention on silica gel | Strong retention on silica gel |
Experimental Protocols
Protocol: Removal of Tripropylphosphine Oxide via Zinc Chloride Precipitation
This protocol is adapted from a method developed for triphenylphosphine oxide and may require optimization for tripropylphosphine oxide.[6]
-
Reaction Work-up: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolution: Dissolve the crude residue in a minimal amount of a polar solvent in which both the product and tripropylphosphine oxide are soluble (e.g., ethanol, ethyl acetate).
-
Precipitation: Slowly add a solution of zinc chloride (1.5 to 2 equivalents relative to the phosphine) in the same solvent to the stirred reaction mixture.
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Filtration: Stir the resulting suspension for 1-2 hours at room temperature. The tripropylphosphine oxide-zinc complex should precipitate. Collect the solid by vacuum filtration and wash it with a small amount of the cold solvent.
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Product Isolation: The filtrate contains the desired product. Concentrate the filtrate and proceed with further purification if necessary.
Note: The efficiency of this method will depend on the specific properties of your product and its potential to complex with zinc chloride. A small-scale trial is highly recommended.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | Semantic Scholar [semanticscholar.org]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. Workup [chem.rochester.edu]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
common side reactions and byproducts with tripropylphosphine oxide
Technical Support Center: Tripropylphosphine Oxide
This guide provides troubleshooting advice and frequently asked questions regarding side reactions and byproducts associated with tripropylphosphine oxide (Pr₃PO), a common byproduct in organic synthesis.
Disclaimer: While tripropylphosphine oxide is analogous to the extensively studied triphenylphosphine oxide (TPPO), specific experimental data for Pr₃PO is less common in the literature.[1] The guidance provided here is based on established principles of phosphine oxide chemistry, with specific considerations for the properties of the tripropyl derivative.
Frequently Asked Questions (FAQs)
Q1: In which reactions is tripropylphosphine oxide formed as a byproduct?
A1: Tripropylphosphine oxide is the expected stoichiometric byproduct in reactions where tripropylphosphine (Pr₃P) is used as a reagent. These are analogous to reactions that famously produce triphenylphosphine oxide (TPPO) and include:
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Wittig Reaction: Converts aldehydes or ketones into alkenes.[2]
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Mitsunobu Reaction: Converts a primary or secondary alcohol to an ester, ether, or other functional group with inversion of stereochemistry.[3][4][5]
-
Appel Reaction: Converts alcohols to alkyl halides.
-
Staudinger Reaction: Converts azides into amines.
The thermodynamic driving force for these reactions is often the formation of the very stable phosphorus-oxygen (P=O) double bond in the phosphine oxide byproduct.
Q2: What are the common side reactions associated with tripropylphosphine oxide itself?
A2: Under typical reaction and workup conditions, tripropylphosphine oxide is a relatively stable and unreactive molecule.[1] Its primary issue is not its reactivity but its presence as a persistent impurity that can be difficult to remove from the desired product. However, at very high temperatures, decomposition can occur.[6] In some specific cases, phosphine oxides can act as catalysts or ligands. For instance, TPPO has been shown to catalyze certain reduction reactions and participate as a ligand in cross-coupling chemistries.[7][8] While less studied, Pr₃PO could potentially exhibit similar behavior.
Q3: Why is tripropylphosphine oxide difficult to remove, and how does it differ from TPPO?
A3: The difficulty in removing phosphine oxides stems from their polarity and solubility profile, which often overlaps with that of the desired product.[9]
-
Triphenylphosphine oxide (TPPO) is a highly crystalline solid. This property is often exploited for its removal; it can be crystallized or precipitated from nonpolar solvents like hexane or diethyl ether.[10][11]
-
Tripropylphosphine oxide (Pr₃PO) , in contrast, is expected to be less crystalline and may even be an oil or a low-melting solid. The flexible propyl chains disrupt the crystal packing that makes TPPO easy to crystallize. This makes removal by simple filtration or crystallization significantly more challenging.
Troubleshooting Guide: Removal of Tripropylphosphine Oxide
Issue: My final product is contaminated with tripropylphosphine oxide.
This is the most common issue encountered. The choice of removal method depends on the properties of your desired product.
Method 1: Chromatographic Purification
Silica gel chromatography is a general method for removal. Due to its polarity, Pr₃PO will have moderate retention on a silica column.
-
Protocol:
-
Concentrate the crude reaction mixture.
-
Adsorb the mixture onto a small amount of silica gel.
-
Load it onto a silica gel column.
-
Elute with a solvent system where your product has a different Rf value than Pr₃PO. A gradient of ethyl acetate in hexanes is a common starting point.
-
-
Troubleshooting:
-
Co-elution: If your product and Pr₃PO co-elute, try a different solvent system (e.g., dichloromethane/methanol) or switch to a different stationary phase like alumina.[12]
-
Method 2: Liquid-Liquid Extraction
This method is only effective if your product has very low polarity.
-
Protocol:
-
Dissolve the crude mixture in a nonpolar solvent like hexanes or pentane.
-
Wash the organic layer with a polar solvent in which Pr₃PO has some solubility but your product does not. This is often challenging.
-
This method is generally less effective for Pr₃PO than for TPPO due to the increased lipophilicity from the propyl groups.
-
Method 3: Complexation and Precipitation (Adapted from TPPO Methods)
A highly effective method for TPPO involves forming an insoluble metal complex.[7][11] This can be adapted for Pr₃PO. The principle relies on the Lewis basicity of the phosphine oxide oxygen.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable polar solvent (e.g., ethanol, ethyl acetate).[13][14]
-
Add a solution of zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) (approx. 1.5-2.0 equivalents relative to the phosphine).[7]
-
Stir the mixture at room temperature. A precipitate of the [Pr₃PO]₂-MCl₂ complex should form.
-
Filter off the solid precipitate.
-
Concentrate the filtrate to recover your purified product.
-
-
Troubleshooting:
-
No Precipitation: The complex may be more soluble than its TPPO counterpart. Try cooling the mixture or slowly adding a nonpolar co-solvent to induce precipitation. Ensure your solvent is not an ethereal solvent like THF, as complexation is often ineffective in these cases.[7]
-
Product Co-precipitation: If your product is also a Lewis base (e.g., contains amine or pyridine moieties), it may also complex with the metal salt and precipitate. This method is best for products lacking strong Lewis basic sites.
-
Data and Protocols
Table 1: Comparative Solubility of Phosphine Oxides (Qualitative)
| Solvent | Triphenylphosphine Oxide (TPPO) | Tripropylphosphine Oxide (Pr₃PO) - Expected | Rationale for Difference |
| Water | Insoluble[3] | Very slightly soluble | Shorter alkyl chains increase polarity slightly compared to phenyl groups. |
| Hexane / Pentane | Poorly soluble[11][14] | Moderately soluble | Propyl groups increase lipophilicity and reduce crystallinity. |
| Diethyl Ether | Poorly soluble (especially when cold)[11] | Soluble | Higher solubility due to reduced crystallinity. |
| Dichloromethane | Soluble | Very Soluble | General solvent for polar organic molecules. |
| Ethyl Acetate | Soluble | Very Soluble | General solvent for polar organic molecules. |
| Ethanol / Methanol | Soluble[3] | Very Soluble | Capable of hydrogen bonding with the P=O group. |
Experimental Protocol: Removal of Pr₃PO via ZnCl₂ Precipitation
This protocol is adapted from the established method for TPPO removal.[13]
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Preparation: After the primary reaction (e.g., Wittig or Mitsunobu) is complete, perform a standard aqueous workup to remove water-soluble components. Concentrate the organic phase in vacuo to obtain the crude product containing your desired compound and Pr₃PO.
-
Dissolution: Dissolve the crude material in ethanol (approximately 5-10 mL per gram of crude material).
-
Reagent Preparation: Prepare a 1.8 M solution of anhydrous zinc chloride (ZnCl₂) in warm ethanol.
-
Precipitation: To the stirred solution from step 2, add the ZnCl₂ solution dropwise at room temperature. Use approximately 1.5 equivalents of ZnCl₂ for every 1 equivalent of tripropylphosphine used in the initial reaction.
-
Stirring: Stir the resulting mixture for 1-2 hours at room temperature. A white precipitate of the ZnCl₂(Pr₃PO)₂ complex should form. If no precipitate appears, try cooling the flask in an ice bath.
-
Filtration: Filter the mixture through a pad of celite to remove the solid complex. Wash the filter cake with a small amount of cold ethanol.
-
Isolation: Combine the filtrate and washings and concentrate in vacuo. The resulting residue should be the desired product, now free of Pr₃PO. Further purification may be required to remove excess ZnCl₂.[13]
Visual Guides
Caption: Formation of Pr₃PO as a byproduct.
Caption: Troubleshooting workflow for Pr₃PO removal.
Caption: Logic of the Pr₃PO precipitation method.
References
- 1. Phosphine oxide, tripropyl- | 1496-94-2 | Benchchem [benchchem.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. govinfo.gov [govinfo.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. SciMeetings [scimeetings.acs.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Workup [chem.rochester.edu]
- 11. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. echemi.com [echemi.com]
handling and storage guidelines for tripropylphosphine oxide to prevent decomposition
This technical support center provides essential guidelines for the handling, storage, and troubleshooting of tripropylphosphine oxide to ensure its stability and prevent decomposition during research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is tripropylphosphine oxide and what are its basic properties?
A1: Tripropylphosphine oxide (CAS 1496-94-2) is an organophosphorus compound with the molecular formula C9H21OP.[1] It is a colorless liquid or a low melting point solid.[2] It is used in organic synthesis, notably as a phosphine oxide ligand in various catalytic reactions.[2]
Q2: How should I properly store tripropylphosphine oxide to prevent decomposition?
A2: Store tripropylphosphine oxide in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials, particularly strong oxidizing agents.
Q3: What are the known hazards associated with tripropylphosphine oxide?
A3: Tripropylphosphine oxide is considered moderately toxic if ingested and can be irritating to the eyes, respiratory system, and skin.[2] It is harmful if swallowed, inhaled, or comes into contact with skin. Upon heating to decomposition, it can emit toxic fumes of phosphorus oxides.[2]
Q4: Can tripropylphosphine oxide be oxidized further?
A4: Trialkylphosphines are susceptible to oxidation, even by air, to form phosphine oxides.[3][4][5] However, once the phosphine oxide is formed, further oxidation under normal laboratory conditions is less common. High temperatures or strong oxidizing agents could potentially lead to decomposition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Cloudy or discolored appearance of the compound | 1. Contamination with moisture or other impurities. 2. Beginning of decomposition. | 1. Ensure the storage container is tightly sealed and was handled under an inert atmosphere if possible. 2. If decomposition is suspected, it is advisable to use a fresh batch of the reagent for sensitive reactions. |
| Inconsistent experimental results | 1. Degradation of tripropylphosphine oxide. 2. Presence of impurities from the synthesis or storage. | 1. Verify the purity of the tripropylphosphine oxide using appropriate analytical techniques (e.g., NMR, GC-MS). 2. Purify the compound if necessary. |
| Formation of unexpected byproducts in a reaction | 1. Reaction of tripropylphosphine oxide with other reagents. 2. Decomposition of tripropylphosphine oxide under reaction conditions. | 1. Review the reaction conditions (temperature, reagents) for potential incompatibilities. 2. Consider if the thermal stability of tripropylphosphine oxide is suitable for the reaction temperature. |
Quantitative Data Summary
The following table summarizes key physical and chemical properties of tripropylphosphine oxide.
| Property | Value | Reference(s) |
| CAS Number | 1496-94-2 | [1][2][6][7] |
| Molecular Formula | C9H21OP | [1][6][7] |
| Molecular Weight | 176.24 g/mol | [2][6] |
| Appearance | Colorless liquid or solid | [2] |
| Melting Point | 39 °C | [2] |
| Boiling Point | 293.6 °C at 760 mmHg | [1][2] |
| Flash Point | 131.3 °C | [1][2] |
| Density | 0.875 g/cm³ | [1][2] |
| Vapor Pressure | 0.003 mmHg at 25°C | [1][2] |
Experimental Protocols
Protocol 1: General Handling Procedure for Tripropylphosphine Oxide
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Preparation : Work in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Dispensing : If solid, gently warm the container to melt the compound for easier transfer. If liquid, use a clean, dry syringe or pipette.
-
Inert Atmosphere : For reactions sensitive to air or moisture, handle tripropylphosphine oxide under an inert atmosphere (e.g., nitrogen or argon).
-
Cleaning : Clean any spills immediately. Wash hands thoroughly after handling.
Protocol 2: Storage of Tripropylphosphine Oxide
-
Container : Use a tightly sealed container made of a material compatible with the compound.
-
Environment : Store in a cool, dry place away from direct sunlight and heat sources.
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Incompatibilities : Ensure the storage area is free from strong oxidizing agents.
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Labeling : Clearly label the container with the compound name, date received, and any hazard warnings.
Visual Workflow
Caption: Workflow for the safe handling and storage of tripropylphosphine oxide.
References
- 1. chemnet.com [chemnet.com]
- 2. Page loading... [guidechem.com]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tri-n-Propylphosphine oxide (CAS 1496-94-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: Crystallization of Tripropylphosphine Oxide
Welcome to the technical support center for troubleshooting crystallization issues related to tripropylphosphine oxide. This guide provides practical advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of phosphine oxides.
Important Note on Data: Detailed experimental data specifically for the crystallization of tripropylphosphine oxide is not extensively available in public literature. Therefore, this guide leverages well-documented principles and data from a closely related and extensively studied compound, triphenylphosphine oxide (TPPO), as a representative example. The methodologies and troubleshooting logic presented are broadly applicable to phosphine oxides, but users must experimentally determine the optimal solvents, temperatures, and concentration ranges for their specific tripropylphosphine oxide system.
Frequently Asked Questions (FAQs)
Q1: My tripropylphosphine oxide is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high or the cooling rate is too fast.
Troubleshooting Steps:
-
Reduce the cooling rate: Slow, controlled cooling allows molecules more time to orient themselves into a crystal lattice.
-
Use a lower concentration: Start with a more dilute solution to avoid reaching the oiling-out region of the phase diagram.
-
Agitate the solution: Gentle stirring can sometimes promote nucleation and prevent the formation of an oil.
-
Add a seed crystal: Introducing a small crystal of tripropylphosphine oxide can provide a template for crystal growth.
-
Change the solvent system: The choice of solvent is critical. Experiment with different solvents or solvent/anti-solvent combinations.
Q2: Tripropylphosphine oxide will not crystallize from my solution, even after cooling. What are the next steps?
A2: Failure to crystallize can be due to several factors, including insufficient supersaturation, the presence of impurities, or high solubility in the chosen solvent.
Troubleshooting Steps:
-
Increase supersaturation: You can achieve this by slowly evaporating the solvent or by adding an anti-solvent (a solvent in which tripropylphosphine oxide is poorly soluble).
-
Induce nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a seed crystal. If you don't have one, you can sometimes generate one by rapid cooling of a very concentrated solution, isolating any solid that forms, and using it to seed a larger batch.
-
-
Purify the material: Impurities can inhibit crystal growth. Consider a preliminary purification step like column chromatography.
-
Solvent screening: Your current solvent may be too good. A systematic solvent screening is recommended.
Q3: How do I choose the best solvent for crystallizing tripropylphosphine oxide?
A3: The ideal solvent is one in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures.
Solvent Selection Strategy:
-
"Like dissolves like": Start with solvents that have a similar polarity to tripropylphosphine oxide.
-
Screening: Test the solubility of a small amount of your compound in a range of common laboratory solvents at room temperature and at an elevated temperature.
-
Anti-Solvent Method: If you find a solvent in which your compound is very soluble, you can use this in combination with an "anti-solvent" in which it is insoluble. Dissolve the compound in the good solvent, and then slowly add the anti-solvent until the solution becomes turbid, then warm slightly until it clears and allow to cool slowly. For phosphine oxides, non-polar solvents like hexanes or diethyl ether are often used as anti-solvents.[1][2]
Q4: How can I remove residual tripropylphosphine oxide from my reaction mixture if it is an impurity?
A4: Removing phosphine oxide byproducts is a common challenge. Several methods can be employed:
-
Crystallization/Precipitation: If the desired product and the phosphine oxide have different solubilities, you can selectively crystallize one. For example, triphenylphosphine oxide is poorly soluble in hexane and cold diethyl ether, which can be used to precipitate it from a solution containing a more soluble product.[1][2]
-
Complexation: Phosphine oxides can form complexes with metal salts like ZnCl₂ or MgCl₂.[1] Adding these salts can lead to the precipitation of the phosphine oxide complex, which can then be filtered off. This has been shown to be effective for TPPO in polar solvents like ethanol.[2][3]
-
Chromatography: If other methods fail, column chromatography is a reliable way to separate phosphine oxides from other compounds.
Troubleshooting Workflows & Logic
The following diagrams illustrate logical workflows for addressing common crystallization problems.
Caption: Troubleshooting workflow for common crystallization issues.
References
improving the solubility of tripropylphosphine oxide in specific solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tripropylphosphine oxide (TPPO). The information is designed to address common challenges related to its solubility in various solvents.
Disclaimer: Quantitative solubility data for tripropylphosphine oxide is not widely available in published literature. Much of the guidance provided is based on the known properties of the closely related and extensively studied triphenylphosphine oxide, as well as general principles of chemical solubility.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of tripropylphosphine oxide?
Tripropylphosphine oxide is a solid at room temperature with a relatively low melting point. Key physical properties are summarized in the table below.
Q2: In which types of solvents is tripropylphosphine oxide generally soluble?
Based on the behavior of analogous compounds like triphenylphosphine oxide, tripropylphosphine oxide is expected to be more soluble in polar organic solvents and less soluble in nonpolar organic solvents and aqueous solutions.[1] The propyl chains make it more nonpolar than triphenylphosphine oxide, which may afford some solubility in less polar solvents.
Q3: Why is my tripropylphosphine oxide not dissolving?
Several factors can contribute to dissolution problems:
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Solvent Choice: The solvent may not be appropriate for the polarity of tripropylphosphine oxide.
-
Concentration: You may be attempting to create a solution that is above the solubility limit of tripropylphosphine oxide in that specific solvent.
-
Temperature: Solubility is temperature-dependent. The solvent may be too cold.
-
Purity of the Oxide: Impurities can affect solubility.
Q4: How can I improve the solubility of tripropylphosphine oxide?
Several techniques can be employed to enhance solubility:
-
Solvent Screening: Test a range of solvents with varying polarities to find the most suitable one.
-
Temperature Increase: Gently warming the solvent can significantly increase the solubility of many compounds.
-
Co-solvents: Using a mixture of solvents can sometimes achieve a desired polarity that improves solubility.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.
Troubleshooting Guide
Issue 1: Tripropylphosphine oxide has precipitated out of solution.
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Possible Cause: The temperature of the solution has decreased, or a less effective solvent (an anti-solvent) has been added.
-
Solution:
-
Gently warm the solution while stirring to see if the precipitate redissolves.
-
If warming is ineffective or not desired, add a small amount of a stronger, miscible co-solvent in which tripropylphosphine oxide is known to be more soluble.
-
If the above fails, it may be necessary to isolate the precipitate by filtration and redissolve it in a more suitable solvent system.
-
Issue 2: A saturated solution of tripropylphosphine oxide needs to be prepared, but the solubility limit is unknown.
-
Solution:
-
Start with a known volume of the desired solvent.
-
Add small, pre-weighed portions of tripropylphosphine oxide to the solvent.
-
Stir the mixture thoroughly after each addition, allowing sufficient time for dissolution.
-
Continue adding tripropylphosphine oxide until a small amount of solid remains undissolved, even after prolonged stirring. This indicates that the solution is saturated.
-
The total mass of the dissolved solid will give an approximation of the solubility at that temperature.
-
Data Presentation
Table 1: Physical Properties of Tripropylphosphine Oxide
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁OP | [2] |
| Molecular Weight | 176.24 g/mol | [2] |
| Melting Point | 38-39 °C | [3] |
| Boiling Point | 70-71 °C at 7 Torr | [3] |
Table 2: Qualitative Solubility of Tripropylphosphine Oxide in Common Laboratory Solvents
Note: This table is based on general principles and data from analogous compounds due to the lack of specific quantitative data for tripropylphosphine oxide.
| Solvent | Polarity | Expected Solubility |
| Hexane | Nonpolar | Low |
| Toluene | Nonpolar | Low to Moderate |
| Diethyl Ether | Slightly Polar | Moderate |
| Dichloromethane | Polar Aprotic | Good |
| Ethyl Acetate | Polar Aprotic | Good |
| Acetone | Polar Aprotic | Good |
| Isopropanol | Polar Protic | Good |
| Ethanol | Polar Protic | Good |
| Methanol | Polar Protic | Good |
| Water | Polar Protic | Low |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Tripropylphosphine Oxide
Objective: To prepare a stock solution of tripropylphosphine oxide at a specified concentration.
Materials:
-
Tripropylphosphine oxide
-
Selected solvent (e.g., ethanol)
-
Volumetric flask
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Spatula
Procedure:
-
Calculate the required mass of tripropylphosphine oxide based on the desired concentration and the volume of the volumetric flask.
-
Accurately weigh the calculated mass of tripropylphosphine oxide and transfer it to the volumetric flask.
-
Add the selected solvent to the flask, filling it to approximately half of its total volume.
-
Add the magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Stir the mixture until all the tripropylphosphine oxide has dissolved. Gentle warming may be applied if necessary, but ensure the solution cools to room temperature before final dilution.
-
Once dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
Visualizations
Caption: Workflow for preparing a stock solution of tripropylphosphine oxide.
References
strategies to minimize waste from reactions involving tripropylphosphine oxide
Welcome to the Technical Support Center for managing phosphine oxide byproducts. This guide provides troubleshooting advice, FAQs, and detailed protocols to help researchers, scientists, and drug development professionals minimize and manage waste from reactions involving tripropylphosphine oxide and its common analog, triphenylphosphine oxide (TPPO). The strategies outlined are broadly applicable to phosphine oxides generated in widely used synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is tripropylphosphine oxide, and why is it a challenge in chemical synthesis?
Tripropylphosphine oxide (TPPO), and its more frequently encountered analog triphenylphosphine oxide, is a common byproduct generated in stoichiometric amounts in several essential organic reactions, including the Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][2][3] The high thermodynamic stability of the P=O bond drives these reactions to completion.[3] However, TPPO is often difficult to separate from the desired reaction product due to its polarity and solubility, leading to tedious purification processes like column chromatography, which are not ideal for large-scale operations.[1][4] This challenge contributes to poor atom economy and generates significant chemical waste.[3]
Q2: How can I proactively minimize the generation of phosphine oxide waste?
The most effective strategy to minimize waste is to avoid the stoichiometric formation of phosphine oxide altogether by using a catalytic approach. This involves a P(III)/P(V) redox cycle where the phosphine oxide byproduct is reduced back to the active P(III) phosphine reagent in situ.[3][5][6] This enables the reaction to proceed with only a substoichiometric amount of the phosphine reagent.[3] Organosilanes, such as diphenylsilane, are commonly used as the terminal reducing agent in these catalytic cycles for reactions like the Wittig and Mitsunobu.[6][7]
Troubleshooting Guide: TPPO Removal Strategies
Q3: My desired product is non-polar. What is the simplest method to remove TPPO?
For non-polar products, physical separation methods that exploit the differing polarities of your product and TPPO are highly effective.
-
Trituration/Precipitation: After concentrating the crude reaction mixture, you can add a non-polar solvent like pentane, hexane, or a mixture with diethyl ether.[8] This often causes the more polar TPPO to precipitate, allowing it to be removed by simple filtration.
-
Silica Plug Filtration: Dissolve the crude mixture in a minimal amount of a relatively non-polar solvent and pass it through a short plug of silica gel, eluting with a non-polar solvent.[8] The polar TPPO will be strongly retained by the silica, while your non-polar product elutes. This may need to be repeated for complete removal.[8]
-
Solvent & Temperature Control: In some cases, cooling the reaction mixture in a solvent like toluene can induce the precipitation of TPPO or its complexes, which can then be filtered off.[1][9]
Q4: My reaction is in a polar solvent like THF or Ethanol. How can I remove TPPO without chromatography or a solvent swap?
Precipitation of TPPO as a metal salt complex is an excellent chromatography-free method that works well in polar solvents.[2][4][10]
-
Using Zinc Chloride (ZnCl₂): This is a versatile method that effectively precipitates TPPO in a range of polar solvents, including ethanol, ethyl acetate (EtOAc), and isopropyl alcohol (iPrOH).[4][10] Adding a solution of ZnCl₂ forms an insoluble ZnCl₂(TPPO)₂ complex that can be easily removed by filtration.[10]
-
Using Magnesium Chloride (MgCl₂): MgCl₂ is also used to form insoluble TPPO adducts, particularly in solvents like toluene and ethyl acetate.[2] For large-scale applications, a wet milling protocol with MgCl₂ has been shown to be highly effective.[11][12]
-
Using Calcium Bromide (CaBr₂): While ZnCl₂ and MgCl₂ can be ineffective in ethereal solvents like THF, anhydrous CaBr₂ has been shown to be highly efficient, removing 95-99% of TPPO from THF and 2-MeTHF solutions.[2]
Below is a decision workflow to help you choose the best removal strategy.
Data Summaries
For a quick comparison, the following tables summarize quantitative data on the effectiveness of various precipitation methods.
Table 1: Comparison of TPPO Removal by Precipitation with Metal Salts in Different Solvents
| Salt | Solvent | TPPO Removed (%) | Reference |
|---|---|---|---|
| ZnCl₂ | Ethanol | >99% | [4][10] |
| ZnCl₂ | Ethyl Acetate (EtOAc) | >95% | [10] |
| ZnCl₂ | Tetrahydrofuran (THF) | ~85% | [10] |
| MgCl₂ | Tetrahydrofuran (THF) | Poor | [2] |
| CaBr₂ | Tetrahydrofuran (THF) | 95-98% | [2] |
| CaBr₂ | 2-MeTHF / MTBE | >99% |[2] |
Table 2: Solvent Effects on TPPO Removal via Precipitation with ZnCl₂ (Data based on a 2:1 ratio of ZnCl₂ to TPPO)
| Solvent | TPPO Remaining in Solution (%) |
| Isopropyl Alcohol (iPrOH) | <5% |
| Ethyl Acetate (EtOAc) | <5% |
| Methyl Ethyl Ketone (MEK) | <15% |
| Tetrahydrofuran (THF) | <15% |
| 2-Methyltetrahydrofuran (2-MeTHF) | <15% |
| Acetonitrile (MeCN) | ~50% |
| Data adapted from J. Org. Chem. 2017, 82, 9931–9936.[10] |
Experimental Protocols
Protocol 1: General Procedure for TPPO Removal using ZnCl₂ Precipitation
This protocol is based on the method developed by Weix, et al. for removing TPPO from polar solvents.[4][10]
-
Preparation : After the reaction is complete, perform any necessary aqueous workup to remove other byproducts. Concentrate the organic phase under reduced pressure to obtain the crude product containing TPPO.
-
Dissolution : Dissolve the crude residue in a minimal amount of a suitable polar solvent in which the precipitation is effective (e.g., ethanol, ethyl acetate).
-
Precipitation : To the stirred solution, add a 2:1 molar ratio of zinc chloride (ZnCl₂) relative to the initial amount of phosphine reagent used. The ZnCl₂ can be added as a solid or as a concentrated solution in a compatible solvent (e.g., a 1.8 M solution in warm ethanol).[10]
-
Stirring : Continue to stir the resulting slurry at room temperature for 1-18 hours. Scraping the sides of the flask can help induce precipitation.[10]
-
Filtration : Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated ZnCl₂(TPPO)₂ complex.
-
Rinsing : Wash the filter cake with a small amount of the cold solvent used for the precipitation.
-
Isolation : Combine the filtrate and washes. The filtrate now contains the desired product, free of the majority of the TPPO. This solution can be carried forward, or the solvent can be removed under reduced pressure to yield the purified product. Any excess ZnCl₂ can often be removed by slurrying the final residue in acetone, in which the zinc salts are insoluble.[10]
Protocol 2: Proactive Waste Minimization via a Catalytic Wittig Reaction
This conceptual protocol illustrates the principle of a phosphine-catalyzed reaction that avoids stoichiometric waste generation.[6][7][13]
-
Reaction Setup : Charge a flask with the aldehyde/ketone, the alkyl halide, a suitable base, and a catalytic amount (e.g., 5-10 mol%) of a phosphine oxide precatalyst (e.g., 3-methyl-1-phenylphospholane-1-oxide).[7]
-
Add Reducing Agent : Add a stoichiometric amount of a reducing agent, typically an organosilane like diphenylsilane.[7]
-
Initiate Cycle : Heat the reaction mixture. The silane will reduce the phosphine oxide precatalyst to the active phosphine (P-III) species, initiating the catalytic cycle.
-
Catalysis : The generated phosphine reacts with the alkyl halide and base to form the ylide, which then reacts with the aldehyde/ketone to produce the desired alkene and regenerate the phosphine oxide. The phosphine oxide is then immediately reduced back to the phosphine by the silane, allowing the cycle to continue.
-
Workup : Upon completion, the purification is significantly simplified as there is no stoichiometric phosphine oxide to remove. The primary byproducts are related to the oxidized silane, which are often more easily separated.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recycling the Waste: The Development of a Catalytic Wittig Reaction [organic-chemistry.org]
- 8. Workup [chem.rochester.edu]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tripropylphosphine Oxide and Tributylphosphine Oxide in Solvent Extraction
For Researchers, Scientists, and Drug Development Professionals
In the realm of solvent extraction, the choice of an appropriate extractant is paramount to achieving desired separation and purification of target molecules, particularly metal ions. Among the vast array of available solvating extractants, trialkylphosphine oxides have garnered significant attention due to their efficacy. This guide provides a comparative overview of two such compounds: tripropylphosphine oxide (TPPO) and tributylphosphine oxide (TBPO), with a focus on their application in the solvent extraction of metal ions.
Performance Comparison: A Data-Driven Overview
A comprehensive review of available experimental data reveals a significant disparity in the documented use and performance of tripropylphosphine oxide compared to its butyl analogue. While extensive research has been conducted on the solvent extraction capabilities of tributylphosphine oxide for various metal ions, particularly uranium and rare earth elements, there is a notable lack of specific experimental data for tripropylphosphine oxide in similar applications.
The following table summarizes the performance of tributylphosphine oxide in the solvent extraction of uranium, highlighting the influence of key experimental parameters. It is important to note that no direct comparative experimental data for tripropylphosphine oxide was found in the reviewed literature. The information presented for tributylphosphine oxide is collated from various studies to provide a comprehensive overview of its extraction behavior.
| Parameter | Tributylphosphine Oxide (TBPO) Performance |
| Target Metal Ion | Uranium (UO₂²⁺) |
| Extraction Efficiency | High extraction efficiencies, often exceeding 90%, have been reported. For instance, in the extraction of uranium from nitric acid medium using 20% TBPO in dodecane, the distribution ratio (D) was observed to be significantly influenced by the nitric acid concentration, with a maximum D value obtained at 6 M HNO₃[1]. |
| Effect of Acidity | The extraction of uranium by TBPO is highly dependent on the aqueous phase acidity. The distribution constant of uranyl ions has been shown to increase with nitric acid concentration up to a certain point (e.g., 6 M HNO₃) and then decrease[1]. |
| Effect of Extractant Conc. | The extraction efficiency generally increases with an increase in the concentration of TBPO in the organic phase. |
| Effect of Diluent | The choice of diluent significantly impacts the extraction efficiency. For the extraction of uranium with TBPO, the distribution ratio was found to increase in the order: chloroform < carbon tetrachloride < dodecane < n-hexane[2]. |
| Synergistic Effects | TBPO has been shown to exhibit synergistic effects when used in combination with other extractants. For example, a mixture of 1,1,1-trifluoro-3-2'-thenoylacetone (TTA) and TBPO in cyclohexane showed a 10⁴-fold enhancement in the extraction of uranium(VI) compared to either extractant alone[3]. |
Experimental Protocols: A Closer Look at Methodology
Detailed experimental protocols are crucial for the replication and validation of research findings. Below is a typical experimental protocol for the solvent extraction of uranium using tributylphosphine oxide, based on established methodologies.
Experimental Protocol: Solvent Extraction of Uranium (VI) with Tributylphosphine Oxide
1. Preparation of Aqueous Phase:
-
A stock solution of uranyl nitrate (UO₂(NO₃)₂) is prepared by dissolving a known weight of the salt in deionized water.
-
The desired concentration of nitric acid (HNO₃) is added to the aqueous solution to adjust the acidity. The initial uranium concentration is typically in the range of a few grams per liter.
2. Preparation of Organic Phase:
-
A solution of tributylphosphine oxide (TBPO) of a specific concentration (e.g., 20% v/v) is prepared in a suitable organic diluent, such as dodecane or n-hexane.
3. Extraction Procedure:
-
Equal volumes of the aqueous and organic phases are placed in a separatory funnel.
-
The funnel is shaken vigorously for a predetermined period (e.g., 30 minutes) to ensure thorough mixing and attainment of equilibrium.
-
The phases are then allowed to separate completely.
4. Analysis:
-
The concentration of uranium remaining in the aqueous phase is determined using a suitable analytical technique, such as spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).
-
The concentration of uranium in the organic phase is calculated by mass balance.
5. Calculation of Distribution Ratio (D) and Extraction Efficiency (%E):
-
The distribution ratio is calculated as the ratio of the uranium concentration in the organic phase to that in the aqueous phase at equilibrium.
-
The extraction efficiency is calculated as: %E = (D / (D + V_aq/V_org)) * 100 where V_aq and V_org are the volumes of the aqueous and organic phases, respectively.
Mechanistic Insights and Workflow
The solvent extraction process using trialkylphosphine oxides like TBPO generally proceeds via a solvation mechanism. The neutral organophosphorus compound coordinates with the metal salt (e.g., uranyl nitrate) to form a neutral complex that is soluble in the organic diluent. The equilibrium for the extraction of uranyl nitrate with TBPO can be represented as:
UO₂²⁺(aq) + 2NO₃⁻(aq) + 2TBPO(org) ⇌ UO₂(NO₃)₂(TBPO)₂(org)
The following diagram illustrates a typical workflow for a solvent extraction experiment.
Conclusion
Based on the available scientific literature, tributylphosphine oxide is a well-studied and effective extractant for metal ions, particularly uranium. Its performance is influenced by various factors, including the acidity of the aqueous phase, the concentration of the extractant, and the nature of the diluent. In contrast, there is a significant lack of published experimental data on the solvent extraction capabilities of tripropylphosphine oxide. This data gap prevents a direct, quantitative comparison between the two compounds.
For researchers and professionals in drug development and related fields, this guide highlights the established utility of TBPO in separation processes. Further research into the extraction properties of TPPO is warranted to determine its potential as a viable alternative or for applications where its specific physicochemical properties might offer an advantage. The provided experimental protocol for TBPO can serve as a foundational method for such future investigations into the performance of other trialkylphosphine oxides.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent extraction of uranium (VI) by tributyl phosphate/dodecane from nitric acid medium | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 3. SYNERGIC EFFECTS IN THE SOLVENT EXTRACTION OF THE ACTINIDES. I. URANIUM(VI) (Journal Article) | OSTI.GOV [osti.gov]
comparative study of different phosphine oxides as catalysts
For Researchers, Scientists, and Drug Development Professionals
Phosphine oxides, long considered stoichiometric byproducts in many classic organic reactions, have emerged as versatile and efficient catalysts. Their ability to be reduced in situ to the corresponding phosphines allows for catalytic cycles that minimize waste and improve atom economy. This guide provides a comparative study of different phosphine oxides as catalysts in key organic transformations, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Phosphine Oxide Catalysts
The catalytic efficiency of phosphine oxides can vary significantly based on their structure and the specific reaction conditions. Below are comparative data for commonly employed phosphine oxide pre-catalysts in the Wittig and Mitsunobu reactions.
Catalytic Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis. In its catalytic version, a phosphine oxide is used as a pre-catalyst and is continuously reduced to the active phosphine catalyst. The following table compares the performance of different phosphine oxides in the synthesis of methyl cinnamate from benzaldehyde and methyl bromoacetate.
| Catalyst | Structure | Yield (%) | Reference |
| Triphenylphosphine oxide (TPPO) | O=P(C₆H₅)₃ | Moderate | [1] |
| Tris(4-fluorophenyl)phosphine oxide | O=P(C₆H₄F)₃ | Higher than TPPO | [1] |
| 3-Methyl-1-phenylphospholane 1-oxide | Up to 80 |
Note: Direct quantitative comparison under identical conditions is often challenging due to variations in reported experimental setups. The yields are presented to show relative performance trends.
Catalytic Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols. The catalytic variant utilizes a phosphine oxide pre-catalyst that is recycled in situ. The table below compares the efficacy of different phosphine oxides in the reaction between benzyl alcohol and 4-nitrobenzoic acid.
| Catalyst | Structure | Loading (mol%) | Yield (%) | Reference |
| Dibenzophosphole oxide | 10 | 63 | [2] | |
| 1-Phenylphospholane 1-oxide | 10 | 77 | [2] |
Catalytic Staudinger Ligation
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful implementation of these catalytic reactions.
Catalytic Wittig Reaction: Synthesis of Methyl Cinnamate
This protocol describes a typical procedure for the catalytic Wittig reaction using a phosphine oxide pre-catalyst.[4]
Materials:
-
Phosphine oxide pre-catalyst (e.g., 3-methyl-1-phenylphospholane 1-oxide, 10 mol%)
-
Benzaldehyde (1.0 equiv)
-
Methyl bromoacetate (1.2 equiv)
-
Diphenylsilane (Ph₂SiH₂, 1.5 equiv)
-
N,N-diisopropylethylamine (DIPEA) (2.0 equiv)
-
Toluene (solvent)
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphine oxide pre-catalyst, benzaldehyde, and toluene.
-
Add N,N-diisopropylethylamine (DIPEA) to the mixture.
-
Add methyl bromoacetate, followed by the dropwise addition of diphenylsilane.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Mitsunobu Reaction: Esterification of Benzyl Alcohol
This protocol is adapted from a procedure for a Mitsunobu reaction that is catalytic in phosphine, using a phosphine oxide as the pre-catalyst.[1][2]
Materials:
-
1-Phenylphospholane 1-oxide (10 mol%)
-
Benzyl alcohol (1.0 equiv)
-
4-Nitrobenzoic acid (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.1 equiv)
-
Phenylsilane (PhSiH₃) (1.1 equiv)
-
Tetrahydrofuran (THF) (solvent)
Procedure:
-
To a pressure tube equipped with a stir bar, add 1-phenylphospholane 1-oxide and 4-nitrobenzoic acid.[2]
-
Add THF, followed by benzyl alcohol, DIAD, and phenylsilane.[2]
-
Seal the reaction vessel and heat to 80 °C for 18 hours.[2]
-
Cool the reaction to room temperature and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to isolate the desired ester.
Visualizing the Catalytic Cycle
The following diagrams illustrate the fundamental signaling pathways and workflows in phosphine oxide-catalyzed reactions.
Caption: Catalytic cycle of the Wittig reaction using a phosphine oxide pre-catalyst.
Caption: Catalytic cycle of the Mitsunobu reaction with in situ phosphine regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phosphine-based-redox-catalysis-in-the-direct-traceless-staudinger-ligation-of-carboxylic-acids-and-azides - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Environmental Impact of Tripropylphosphine Oxide and Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
The selection of reagents in chemical synthesis has significant environmental implications. This guide provides a comparative assessment of the environmental impact of tripropylphosphine oxide against other commonly used reagents, with a focus on providing researchers with the data needed to make more sustainable choices. Due to a lack of specific environmental data for tripropylphosphine oxide, this guide utilizes data for the closely related and well-studied triphenylphosphine oxide (TPPO) as a primary point of comparison. Information on other trialkylphosphine oxides is also included where available.
Executive Summary
Tripropylphosphine oxide is a member of the phosphine oxide class of compounds, which are common byproducts in several important organic reactions, including the Wittig, Staudinger, and Mitsunobu reactions. The environmental profile of these compounds is a growing concern. Data on triphenylphosphine oxide (TPPO) indicates that it is harmful to aquatic life with long-lasting effects and is not readily biodegradable. While specific data for tripropylphosphine oxide is scarce, it is reasonable to infer a similar environmental profile. This guide presents available data to facilitate a comparative assessment and highlights greener alternatives and strategies to mitigate the environmental impact of phosphine oxide waste.
Data Presentation: Environmental Impact of Phosphine Oxides and Alternatives
The following table summarizes the available quantitative data on the environmental impact of triphenylphosphine oxide and related compounds. It is important to note the significant data gap for tripropylphosphine oxide itself.
| Chemical | Acute Aquatic Toxicity | Biodegradability | Other Environmental Concerns |
| Triphenylphosphine Oxide (TPPO) | 48h EC50 (Daphnia magna): 42.7 mg/L[1] | Not readily biodegradable (<20% in 28 days, OECD 301F)[2] | Harmful to aquatic life with long-lasting effects.[3] Bioaccumulation is not expected. |
| Triethylphosphine Oxide | No specific data found. | Likely mobile in the environment due to water solubility.[4] | No specific data found. |
| Tributylphosphine Oxide | No specific data found. | No specific data found. | Severe eye irritant; causes burns.[5][6] |
| (2,4-dichlorobenzyl)tributylphosphonium chloride (Phosfleur) | Moderately toxic with an LD50 of 750 mg/kg (oral, rats) for the parent phosphine.[7] | No specific data found. | Precursor is tributylphosphine, which is toxic.[7] |
Note: The lack of comprehensive data for tripropylphosphine oxide and other trialkylphosphine oxides highlights a critical area for future research to enable more accurate environmental risk assessments.
Experimental Protocols for Environmental Impact Assessment
To promote further research and standardization, this section outlines the key experimental protocols for assessing the environmental impact of chemical reagents, based on OECD guidelines.
Aquatic Toxicity Testing
The acute toxicity of a chemical to aquatic organisms is a key indicator of its environmental impact. The OECD Guideline 202: Daphnia sp. Acute Immobilisation Test is a standard method.
Methodology:
-
Test Organism: Daphnia magna (water flea).
-
Exposure: Young daphnids, aged less than 24 hours, are exposed to a range of concentrations of the test substance in water for 48 hours.
-
Endpoint: The concentration at which 50% of the daphnids are immobilized (EC50) is determined. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Test Conditions: The test is conducted under controlled conditions of temperature (20 ± 2 °C), pH, and lighting.
Biodegradability Testing
The biodegradability of a substance determines its persistence in the environment. The OECD Guideline 301F: Ready Biodegradability - Manometric Respirometry Test is a widely used method.
Methodology:
-
Inoculum: A mixed population of microorganisms from a source such as activated sludge from a sewage treatment plant is used.
-
Test System: The test substance is incubated in a sealed vessel with the inoculum and a mineral medium. The consumption of oxygen due to microbial respiration is measured over a 28-day period.
-
Endpoint: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) required for the complete oxidation of the substance. A substance is considered "readily biodegradable" if it reaches a certain percentage of its ThOD (typically >60%) within a 10-day window during the 28-day test.[8]
Green Chemistry Alternatives and Waste Reduction Strategies
The generation of phosphine oxide byproducts, which are often difficult to separate from the reaction mixture and contribute to chemical waste, has prompted the development of greener alternatives and recycling strategies.[9]
Greener Wittig Reaction Conditions
The Wittig reaction is a major source of phosphine oxide waste. Greener approaches focus on minimizing solvent use and employing milder reaction conditions.
-
Solvent-Free Wittig Reaction: Performing the reaction by grinding the reactants together in a mortar and pestle can eliminate the need for hazardous solvents.
-
Aqueous Wittig Reaction: Utilizing water as a solvent is a more environmentally benign alternative to traditional organic solvents.
Recycling of Triphenylphosphine Oxide (TPPO)
Several methods have been developed to reduce the waste generated from reactions producing TPPO by recycling it back to triphenylphosphine.
-
Chemical Reduction: TPPO can be reduced back to triphenylphosphine using various reducing agents.
-
Electrochemical Reduction: An electrochemical methodology for the single-step reduction of TPPO to triphenylphosphine has been developed, offering a scalable and waste-reducing alternative.
The following diagram illustrates a simplified workflow for a greener Wittig reaction incorporating a recycling loop for the phosphine oxide byproduct.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Tributylphosphine oxide - Hazardous Agents | Haz-Map [haz-map.com]
- 7. Tributylphosphine - Wikipedia [en.wikipedia.org]
- 8. oecd.org [oecd.org]
- 9. researchgate.net [researchgate.net]
Evaluating the Efficiency of Tripropylphosphine Oxide as a Ligand for Different Metals: A Comparative Guide
Tripropylphosphine oxide (TPPO) emerges as a potent ligand in the realm of coordination chemistry, particularly for the extraction and complexation of f-block elements. As a member of the trialkylphosphine oxide family, its efficiency is rooted in the high basicity of the phosphoryl oxygen, a characteristic that generally makes trialkylphosphine oxides better ligands than their triaryl counterparts like triphenylphosphine oxide (TPPO). This guide provides a comparative evaluation of tripropylphosphine oxide's performance against other phosphine oxide ligands, supported by available experimental data and methodologies.
Performance in Actinide and Lanthanide Extraction
The primary application for which quantitative data for trialkylphosphine oxides, including tripropylphosphine oxide, is available is in the solvent extraction of actinides and lanthanides from acidic waste streams. In these processes, the phosphine oxide ligand coordinates to the metal ion, facilitating its transfer into an organic phase.
A key study on the removal of actinides from high-level liquid waste using a mixture of trialkyl phosphine oxides (TRPO), which includes species like tripropylphosphine oxide, demonstrated significant efficiency. The process, utilizing a 30% (v/v) TRPO in kerosene as the extractant, achieved high decontamination factors for several key elements.
Table 1: Performance of Trialkyl Phosphine Oxides (TRPO) in Actinide and Technetium Extraction [1]
| Metal Ion | Decontamination Factor (D.F.)* | Stripping Agent |
| Total α-emitters | 588 | - |
| Technetium (Tc) | 125 | - |
| Americium (Am) | - | 5.5 M HNO₃ |
| Neptunium/Plutonium (Np/Pu) | - | 0.6 M H₂C₂O₄ |
| Uranium (U) | - | 5% Na₂CO₃ |
*Decontamination Factor is the ratio of the initial concentration of a radionuclide to the final concentration after the separation process.
The high decontamination factors indicate a strong affinity of the TRPO ligands for these metals. The ability to selectively strip the extracted metals using different reagents highlights the tunability of the extraction process.
When considering the broader class of trialkylphosphine oxides, their coordination chemistry with lanthanides reveals trends related to the steric bulk of the alkyl groups. For instance, triethylphosphine oxide forms pseudo mer-octahedral complexes with lighter lanthanides, while the bulkier triisopropylphosphine oxide forms similar complexes only up to europium.[2] This suggests that the propyl groups of tripropylphosphine oxide would place it in a similar category, effectively coordinating with a range of lanthanide ions.
Comparison with Other Phosphine Oxide Ligands
While direct, side-by-side comparative studies detailing the efficiency of tripropylphosphine oxide against a wide array of other ligands for various metals are limited in the publicly available literature, general principles of coordination chemistry and some specific data points allow for a qualitative and semi-quantitative comparison.
Basicity and Ligand Strength:
Trialkylphosphine oxides are generally more basic and, therefore, act as stronger Lewis bases and better ligands than triarylphosphine oxides.[3] The electron-donating alkyl groups in tripropylphosphine oxide increase the electron density on the phosphoryl oxygen, enhancing its ability to coordinate to metal ions compared to the electron-withdrawing phenyl groups in triphenylphosphine oxide.
Solvent Extraction Efficiency:
In the context of solvent extraction, the length of the alkyl chain in trialkylphosphine oxides can influence their lipophilicity and, consequently, their extraction efficiency. A comparison of stability constants for thorium(IV) and lanthanum(III) complexes with various phosphine oxide ligands showed the following trend in decreasing stability:
Trioctylphosphine oxide (TOPO) > Tributyl phosphate (TBP) > Diphenyl[dibutylcarbamoylmethyl]phosphine Oxide (DPhPO) > Aminophosphine oxides (AmPO) ≈ Triphenylphosphine oxide (Ph₃PO) [4]
While tripropylphosphine oxide is not explicitly included in this series, its position would be anticipated to be among the more effective extractants due to its alkyl nature, likely outperforming triphenylphosphine oxide.
Experimental Protocols
General Protocol for Actinide Extraction using Trialkyl Phosphine Oxides (TRPO)
This protocol is based on the "hot test" for removing actinides from high-level liquid waste.[1]
1. Preparation of the Organic Phase:
-
A 30% by volume solution of trialkyl phosphine oxide (TRPO) in kerosene is prepared.
2. Preparation of the Aqueous Feed:
-
The high-level liquid waste (HLLW) is diluted, and the nitric acid concentration is adjusted to approximately 1.08 M.
3. Extraction:
-
The organic and aqueous phases are brought into contact in a counter-current extraction setup, such as a miniature centrifugal contactor set.
-
The phases are mixed to facilitate the transfer of the metal-ligand complexes into the organic phase.
-
The phases are then separated.
4. Stripping:
-
The loaded organic phase is selectively stripped to recover the extracted metals.
-
Americium and Lanthanides: Stripped with 5.5 M nitric acid.
-
Neptunium and Plutonium: Stripped with 0.6 M oxalic acid.
-
Uranium: Stripped with a 5% sodium carbonate solution.
-
5. Analysis:
-
The concentrations of the radionuclides in the aqueous phase before and after extraction are measured to determine the decontamination factor.
Logical Workflow for Ligand Efficiency Evaluation
The process of evaluating and comparing the efficiency of a ligand like tripropylphosphine oxide typically follows a structured workflow.
Caption: Workflow for evaluating the efficiency of a metal ligand.
References
A Comparative Guide: Tripropylphosphine Oxide vs. Triphenylphosphine Oxide for Researchers and Drug Development Professionals
An in-depth analysis of tripropylphosphine oxide (TPPO) and triphenylphosphine oxide (TPPO), detailing their applications, performance, and experimental protocols to guide researchers, scientists, and drug development professionals in selecting the optimal reagent for their needs.
Tripropylphosphine oxide (TPPO) and triphenylphosphine oxide (TPPO) are both organophosphorus compounds with a central phosphorus atom double-bonded to an oxygen atom. While sharing this core functional group, the difference in their organic substituents—three propyl groups for TPPO versus three phenyl groups for TPPO—leads to distinct physicochemical properties and, consequently, different performance characteristics in various chemical applications. This guide provides a comprehensive comparison of their applications, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Substituents
The fundamental differences in the applications and performance of TPPO and TPPO stem from their distinct electronic and steric profiles. The phenyl groups in TPPO are electron-withdrawing and sterically bulky, while the propyl groups in TPPO are electron-donating and more flexible. These differences influence properties such as solubility, basicity, and coordination ability.
| Property | Tripropylphosphine Oxide (TPPO) | Triphenylphosphine Oxide (TPPO) |
| Molecular Formula | C₉H₂₁OP | C₁₈H₁₅OP |
| Molecular Weight | 176.24 g/mol | 278.28 g/mol [1] |
| Appearance | White, crystalline solid[2] | |
| Melting Point | 150-157 °C[1] | |
| Boiling Point | 360 °C | |
| Solubility | Sparingly soluble in water. Soluble in various organic solvents. | |
| Lewis Basicity | More basic due to electron-donating propyl groups. | Less basic due to electron-withdrawing phenyl groups. |
Applications in Catalysis: Emerging Potential vs. Established Workhorse
Both TPPO and TPPO find utility in catalysis, often acting as ligands or promoters in various organic transformations. However, the extent of their application and the available data differ significantly.
Triphenylphosphine Oxide (TPPO): An Established Catalyst and Ligand
TPPO is a well-established compound in the field of catalysis, where it can function as a catalyst, cocatalyst, or stabilizing ligand for metal catalysts.[3] Its roles include:
-
Promoter in Nucleophilic Reactions: TPPO can promote reactions such as the allylation of aldehydes.[4]
-
Cocatalyst in Metal-Catalyzed Processes: It serves as an effective cocatalyst in reactions like enantioselective cyanosilylations.[4]
-
Stabilizing Ligand: TPPO can stabilize metal catalysts, for instance, preventing the decomposition of palladium catalysts in cross-coupling reactions.[4]
-
Visible-Light Photocatalysis: A complex of TPPO and triphenylphosphine (TPP) can act as a photocatalytic mediator in C-C bond formation.[5]
Tripropylphosphine Oxide (TPPO): An Emerging Player
The catalytic applications of TPPO are less documented than those of its aryl counterpart. However, its enhanced Lewis basicity due to the electron-donating propyl groups suggests its potential as a strong Lewis base catalyst. The steric and electronic properties of TPPO can influence its coordination to metal centers, potentially impacting catalytic activity in oxo-transfer reactions.[6] Further research is needed to fully explore its catalytic capabilities.
Applications in Solvent Extraction: A Comparative Look at Efficiency
Phosphine oxides are effective extractants for various metal ions due to the coordinating ability of the phosphoryl oxygen. Both TPPO and TPPO have been investigated in this context.
Triphenylphosphine Oxide (TPPO) in Extraction
TPPO has been successfully employed for the extraction of various metal ions, including uranium and thorium.[7] Studies have shown that the choice of diluent significantly impacts the extraction efficiency. For instance, in the extraction of uranium and thorium, toluene was found to be a more effective diluent for TPPO than benzene, cyclohexane, kerosene, or chloroform.[7]
Quantitative Data for TPPO in Uranium and Thorium Extraction [7]
| Metal Ion | Extractant System | Aqueous/Organic Ratio | Shaking Time | Stripping Agent | Extraction Efficiency |
| Uranium | 0.02M TPPO in toluene | 4:1 | 5 min | 0.5M HNO₃ | 98.5% |
| Thorium | 0.04M TPPO in toluene | 4:1 | 4 min | 2M HNO₃ | 97.5% |
Tripropylphosphine Oxide (TPPO) in Extraction
While specific quantitative data for the extraction efficiency of TPPO in direct comparison to TPPO under identical conditions is limited in the readily available literature, the general principles of solvent extraction suggest that the greater Lewis basicity of TPPO could lead to stronger complexation with metal ions. However, factors such as steric hindrance and solubility in the organic phase also play a crucial role and require experimental verification for a definitive comparison.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are examples of protocols for reactions involving TPPO.
Experimental Workflow for TPPO-Promoted Reactions
Caption: General workflow for a chemical reaction utilizing TPPO as a catalyst or promoter.
Protocol for the Removal of TPPO from a Reaction Mixture
A common challenge in reactions involving triphenylphosphine is the removal of the TPPO byproduct. One effective method involves precipitation with zinc chloride.[4][8]
Experimental Procedure: [4][8]
-
Following the completion of the reaction, the crude reaction mixture containing the product and TPPO is concentrated.
-
The residue is dissolved in a suitable polar solvent such as ethanol.
-
A solution of zinc chloride (ZnCl₂) in the same solvent is added to the mixture.
-
The resulting precipitate of the TPPO-ZnCl₂ complex is removed by filtration.
-
The filtrate, containing the desired product, is then concentrated and can be further purified if necessary.
Logical Relationship for TPPO Removal
Caption: Process for the removal of TPPO from a reaction mixture via precipitation with zinc chloride.
Conclusion: Choosing the Right Phosphine Oxide
The choice between tripropylphosphine oxide and triphenylphosphine oxide will largely depend on the specific requirements of the application.
Triphenylphosphine oxide is a well-characterized, versatile, and widely used reagent in catalysis and organic synthesis. Its properties and reactivity are extensively documented, making it a reliable choice for established procedures.
Tripropylphosphine oxide , on the other hand, represents a tool with potentially greater Lewis basicity. While less explored, its unique electronic and steric properties may offer advantages in specific catalytic or extraction applications where strong Lewis basicity is paramount. Researchers and drug development professionals are encouraged to consider the specific electronic and steric demands of their systems when selecting between these two phosphine oxides. Further experimental investigation into the applications of TPPO is warranted to fully unlock its potential as a valuable chemical reagent.
References
- 1. Triphenylphosphine oxide 98 791-28-6 [sigmaaldrich.com]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphine oxide, tripropyl- | 1496-94-2 | Benchchem [benchchem.com]
- 7. ijsr.net [ijsr.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Phosphine oxide, tripropyl-
Essential Safety and Handling Guide for Tripropylphosphine Oxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tripropylphosphine oxide, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
Tripropylphosphine oxide is a chemical that requires careful handling to avoid potential health hazards. Based on data for similar phosphine oxides, it may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or chemical goggles | Must be worn if there is any risk of splashing.[1][3] |
| Hand Protection | Appropriate protective gloves | To prevent skin exposure.[1][3] |
| Body Protection | Protective clothing | To prevent skin exposure.[1][3] |
| Respiratory Protection | Respirator | Required if workplace conditions warrant its use, following OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure and maintain the chemical's stability.
Handling Procedures:
-
Ventilation: Always use in a well-ventilated area.[1][4] Facilities should be equipped with an eyewash station and a safety shower.[1]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1][3]
-
Minimize Dust: For solid forms, minimize dust generation and accumulation.[1]
-
Hygiene: Wash hands thoroughly after handling.[2][5] Do not eat, drink, or smoke when using this product.[5][6]
Storage Procedures:
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[1][5]
Emergency and First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][5][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1][5][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Call a poison control center or doctor for treatment advice.[1][6] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][6] |
Disposal Plan
Proper disposal of Tripropylphosphine oxide and its containers is essential to prevent environmental contamination.
Disposal Protocol:
-
Waste Characterization: Dispose of contents and container in accordance with local, regional, national, and international regulations.[2]
-
Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the product.
-
Spill Cleanup: In case of a spill, wear appropriate PPE. For solid spills, sweep up and place into a suitable container for disposal. Avoid generating dust.[1] For liquid spills, absorb with an inert material and place in a suitable container. Ensure adequate ventilation.[1]
Visual Safety Workflows
To further clarify the necessary safety procedures, the following diagrams illustrate the decision-making process for personal protective equipment selection and the step-by-step emergency response and disposal plan.
Caption: PPE selection workflow for handling Tripropylphosphine oxide.
Caption: Emergency response and disposal plan for Tripropylphosphine oxide.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
